Technical Documentation Center

(S)-Fmoc-β2-homoalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-Fmoc-β2-homoalanine

Core Science & Biosynthesis

Foundational

(S)-Fmoc-β2-homoalanine chemical structure and properties

The following technical guide provides an in-depth analysis of (S)-Fmoc-β²-homoalanine , a critical building block in peptidomimetic drug design. Structure, Synthesis, and Application in Peptidomimetics Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-Fmoc-β²-homoalanine , a critical building block in peptidomimetic drug design.

Structure, Synthesis, and Application in Peptidomimetics

Executive Summary

(S)-Fmoc-β²-homoalanine (Fmoc-(S)-3-amino-2-methylpropanoic acid) is a protected β-amino acid used to introduce specific conformational constraints and proteolytic stability into peptide backbones. Unlike its isomer β³-homoalanine (where the side chain resides on the β-carbon), the β²-isomer carries the methyl side chain on the α-carbon (C2). This structural nuance fundamentally alters the folding propensity of the resulting peptide, favoring 12/10-helices over the 14-helices typical of β³-peptides, and presents unique challenges in solid-phase synthesis due to steric hindrance and racemization risks at the activated α-carbon.

Key Chemical Identifiers:

  • IUPAC Name: (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

  • Common Name: Fmoc-β²-hAla-OH

  • CAS Number: 203854-58-4 (Specific to the (S)-β² isomer)

  • Molecular Formula: C₁₉H₁₉NO₄

  • Molecular Weight: 325.36 g/mol [1]

Chemical Structure & Stereochemistry

The distinction between β² and β³ amino acids is the primary source of confusion in this field. It is critical to map the stereochemistry correctly to the backbone.

Structural Comparison[2]
  • α-Alanine:

    
    
    
  • β³-Homoalanine:

    
     (Side chain on β-carbon, C3).
    
  • β²-Homoalanine:

    
     (Side chain on α-carbon, C2).
    

In (S)-Fmoc-β²-homoalanine , the Fmoc group protects the primary amine at position 3. The methyl group is located at position 2 (alpha to the carboxyl). The (S)-configuration at C2 dictates the spatial orientation of the methyl group, which is crucial for determining the helical screw sense (P or M) in foldamers.

Visualization of Stereochemical Mapping

G cluster_0 Isomer Distinction Beta3 β3-Homoalanine (Methyl on C3) Forms 14-Helix Beta2 β2-Homoalanine (Methyl on C2) Destabilizes 14-Helix Prone to Racemization Backbone Backbone Extension (-CH2-) Fmoc Fmoc Group Fmoc->Beta2 Protects N-term

Figure 1: Structural distinction between β³ and β² isomers. The β² scaffold places the side chain adjacent to the carboxyl group, creating steric pressure during coupling.

Synthesis & Manufacturing

Synthesis of β²-amino acids is generally more challenging than β³-amino acids (which are accessible via Arndt-Eistert homologation). The β²-scaffold requires the construction of a chiral center at the α-position while maintaining a primary amine at the β-position.

Preferred Route: Asymmetric Michael Addition

The most robust route to enantiopure (S)-β²-homoalanine involves the Michael addition of a chiral amine equivalent to a methacrylate derivative.

Protocol Overview:

  • Substrate Preparation: Use tert-butyl methacrylate as the Michael acceptor.

  • Chiral Reagent: Lithium N-benzyl-N-(α-methylbenzyl)amide (derived from chiral amine).

  • Reaction: The chiral lithium amide adds to the methacrylate ester. The stereochemistry is controlled by the chiral auxiliary on the nitrogen.

  • Hydrogenolysis: Removal of the benzyl and chiral auxiliary groups via Pd/C hydrogenation yields the free β-amino acid.

  • Fmoc Protection: Standard protection using Fmoc-OSu.

Synthesis Workflow Diagram

Synthesis Step1 Start: tert-Butyl Methacrylate Step2 Michael Addition Reagent: Li-N-Benzyl-N-α-methylbenzylamide Temp: -78°C Step1->Step2 Step3 Intermediate: Chiral β-Amino Ester Step2->Step3 Step4 Hydrogenolysis (Pd/C, H2) Removes Chiral Auxiliaries Step3->Step4 Step5 Fmoc Protection (Fmoc-OSu, NaHCO3) Step4->Step5 Step6 Product: (S)-Fmoc-β2-Homoalanine Step5->Step6

Figure 2: Asymmetric synthesis pathway for (S)-Fmoc-β²-homoalanine via Michael addition.

Physicochemical & Conformational Properties[2][3][4]

Solubility and Stability[1]
  • Solubility: High in DMF, NMP, and DCM. Moderate in alcohols. Insoluble in water.

  • Storage: Store at +2°C to +8°C. Desiccate to prevent hydrolysis of the Fmoc ester.

  • Stability: Stable under standard acidic SPPS conditions (TFA). Labile to bases (Piperidine) due to Fmoc removal.[2]

Foldamer Propensity (The "Rules")

Incorporating β²-residues into peptides has profound structural consequences.

  • β³-Peptides: Predominantly form the 14-helix (3 residues per turn).

  • β²-Peptides: The axial position of the α-substituent in a 14-helix creates steric clash. Therefore, pure β²-peptides do not form 14-helices .

  • Mixed β²/β³ Peptides: Alternating β²/β³ sequences strongly favor the 12/10-helix (analogous to the α-helix in width but with different H-bond patterns).

  • Significance: This allows researchers to "tune" the helix type and diameter by mixing β² and β³ monomers, enabling the mimicry of specific protein-protein interaction interfaces.

Solid Phase Peptide Synthesis (SPPS) Integration

Using (S)-Fmoc-β²-homoalanine in SPPS requires modified protocols due to two factors: Steric Hindrance and Racemization Risk .

The Racemization Challenge

Unlike α-amino acids (where the chiral center is protected by the urethane Fmoc group) or β³-amino acids (where the chiral center is distant from the activation site), β²-amino acids have their chiral center at the α-carbon , directly adjacent to the activated carboxyl group.

  • Mechanism: Activation of the carboxyl group can lead to enolization or oxazolone formation, causing loss of chirality at C2.

  • Mitigation: Use "low-racemization" coupling cocktails.

Optimized Coupling Protocol

Reagents:

  • Activator: DIC/Oxyma Pure (Superior to HOBt for suppressing racemization).

  • Alternative: HATU/HOAt (For difficult couplings, but higher racemization risk if base is excessive).

  • Base: TMP (2,4,6-trimethylpyridine) or Collidine . Avoid DIPEA if possible, as strong bases promote enolization.

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 20 min.

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Note: Monitor UV to ensure complete Fmoc removal from the previous bulky residue.

  • Activation (Pre-activation is risky):

    • Dissolve (S)-Fmoc-β²-hAla-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

    • Add DIC (3 eq) immediately before adding to the resin.

    • Crucial: Do not pre-activate for >2 minutes.

  • Coupling: Shake for 60–120 minutes.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If incomplete, recouple using HATU/HOAt/Collidine for 45 min.

Comparison of Coupling Reagents for β²-Amino Acids
Reagent SystemCoupling EfficiencyRacemization RiskRecommendation
HBTU / DIPEA HighHigh Avoid for C-terminal activation of β²-AA.
HATU / DIPEA Very HighModerateUse only for difficult recouplings.
DIC / HOBt ModerateLowAcceptable standard.
DIC / Oxyma High Very Low Preferred Method.

Applications in Drug Discovery

Proteolytic Stability

The primary driver for using β-amino acids is their resistance to enzymatic degradation. The unique backbone spacing (


) is not recognized by standard proteases (trypsin, chymotrypsin, pepsin), dramatically increasing the in vivo half-life of peptidomimetics.
Foldamers and Protein-Protein Interactions (PPIs)

(S)-Fmoc-β²-homoalanine is used to construct "Heterogeneous Backbone" foldamers. By alternating α, β², and β³ residues, scientists can create:

  • α/β-Peptides: Mimic natural α-helices but with improved stability.

  • β-Hairpin Mimetics: β²-residues can induce turn structures that stabilize hairpin motifs, useful for inhibiting aggregation in amyloid diseases.

References

  • Seebach, D., et al. (1996).[3] "β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[4][3] Link

  • Gellman, S. H. (1998).[4] "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[4] "β-Peptides: From Structure to Function." Chemical Reviews. Link

  • Vasudev, P. G., et al. (2011). "Conformations of β-amino acids and peptides." Chemical Reviews. Link

  • Sigma-Aldrich. "(S)-3-(Fmoc-amino)-2-methylpropionic acid Product Page." Link

  • Chem-Impex. "Fmoc-(S)-3-amino-2-methyl propionic acid." Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Fmoc-β²-homoalanine

Foreword: The Strategic Value of β²-Amino Acids in Modern Drug Discovery In the pursuit of novel therapeutics, medicinal chemists and peptide scientists are increasingly venturing beyond the canonical set of twenty prote...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of β²-Amino Acids in Modern Drug Discovery

In the pursuit of novel therapeutics, medicinal chemists and peptide scientists are increasingly venturing beyond the canonical set of twenty proteinogenic α-amino acids. The incorporation of non-natural amino acids into peptide backbones is a powerful strategy to modulate pharmacological properties, enhancing proteolytic stability, bioavailability, and receptor-binding affinity. Among these, β-amino acids have emerged as particularly valuable building blocks.[1][2] Their unique structural feature—an additional carbon atom in the backbone—induces novel secondary structures, such as helices and turns, and provides a scaffold that is inherently more resistant to enzymatic degradation.

This guide focuses on a specific and important member of this class: (S)-3-(Fmoc-amino)butanoic acid, or (S)-Fmoc-β²-homoalanine. As an analogue of L-alanine, it introduces a methyl-substituted chiral center at the β²-position, offering a subtle yet impactful modification for peptide design. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling an orthogonal protection strategy that allows for mild, base-labile deprotection while acid-labile side-chain protecting groups remain intact.[3][4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides not merely a protocol, but a field-proven guide grounded in mechanistic understanding, covering the stereoselective synthesis, rigorous characterization, and quality control of (S)-Fmoc-β²-homoalanine, ensuring its suitability for the demanding application of peptide synthesis.

Section 1: Stereoselective Synthesis via Arndt-Eistert Homologation

The most reliable and stereoretentive method for synthesizing enantiomerically pure β-amino acids is the Arndt-Eistert homologation, which extends the carbon chain of an α-amino acid by one methylene group. The Wolff rearrangement is the key mechanistic step in this sequence. This pathway is preferred because it starts from a readily available and enantiopure precursor, (S)-Fmoc-alanine, and proceeds with minimal risk of racemization under carefully controlled conditions.[5]

The Causality Behind the Synthetic Strategy

The choice of the Arndt-Eistert homologation is deliberate. It circumvents the challenges associated with asymmetric synthesis or chiral resolution of the target β-amino acid, which can be complex and less economically viable.[1] The critical step, the Wolff rearrangement of an α-diazoketone, is catalyzed by silver salts and can be promoted by ultrasound. Sonication provides localized energy for the reaction, allowing it to proceed cleanly at room temperature. This is crucial for preserving the integrity of the base-sensitive Fmoc group, which would not tolerate harsher conditions.[5]

Synthesis_Workflow A (S)-Fmoc-Alanine B Activation (e.g., with Isobutyl Chloroformate) A->B  Step 1 C Fmoc-Ala-Mixed Anhydride B->C D Reaction with Diazomethane (CH2N2) C->D  Step 2 E Fmoc-Ala-Diazoketone D->E F Wolff Rearrangement (Ag benzoate, Sonication) E->F  Step 3 G Ketene Intermediate F->G H Hydrolysis (H2O) G->H  Step 4 I (S)-Fmoc-β²-homoalanine H->I

Caption: Synthetic pathway for (S)-Fmoc-β²-homoalanine via Arndt-Eistert homologation.

Experimental Protocol: Synthesis

Materials: (S)-Fmoc-alanine, Isobutyl chloroformate, N-Methylmorpholine (NMM), Diazomethane (ethereal solution, prepared with care), Silver benzoate, Dioxane, Tetrahydrofuran (THF), Ethyl acetate, Hexane, Saturated aqueous sodium bicarbonate, 1 M HCl.

Step 1: Formation of the Mixed Anhydride

  • Dissolve (S)-Fmoc-alanine (1.0 eq) in anhydrous THF and cool the solution to -15 °C in a salt-ice bath.

  • Add N-Methylmorpholine (1.0 eq) dropwise while maintaining the temperature.

  • Slowly add isobutyl chloroformate (1.0 eq) and stir the reaction mixture at -15 °C for 30 minutes. The formation of a white precipitate (NMM·HCl) will be observed.

Causality: Activation of the carboxylic acid as a mixed anhydride enhances its electrophilicity, preparing it for nucleophilic attack by diazomethane in the subsequent step. NMM acts as a non-nucleophilic base to neutralize the HCl generated.

Step 2: Formation of the Diazoketone

  • Filter the cold mixed anhydride solution to remove the NMM·HCl precipitate.

  • Add the filtrate to a pre-cooled (0 °C) ethereal solution of diazomethane (~3.0 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Carefully quench excess diazomethane by adding acetic acid dropwise until the yellow color disappears and gas evolution ceases.

Causality: Diazomethane acts as a nucleophile, attacking the activated carbonyl carbon. The subsequent loss of the mixed anhydride leaving group yields the α-diazoketone intermediate. An excess of diazomethane is used to ensure complete conversion.

Step 3 & 4: Ultrasound-Promoted Wolff Rearrangement and Hydrolysis

  • Evaporate the solvent from the diazoketone solution under reduced pressure.

  • Dissolve the crude diazoketone in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Add a catalytic amount of silver benzoate (e.g., 0.1 eq).

  • Submerge the reaction vessel in an ultrasonic bath and sonicate at room temperature. Monitor the reaction by TLC until the diazoketone is consumed.[5]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality: Silver benzoate catalyzes the rearrangement by coordinating to the diazocarbonyl group, facilitating the loss of N₂ and the 1,2-migration of the alkyl group to form a ketene. Ultrasound provides the energy for this process under mild conditions.[5] The ketene is immediately trapped by water in the solvent mixture to yield the desired carboxylic acid product.

Purification: The crude product is typically purified by recrystallization from a solvent system like ethyl acetate/hexane to yield (S)-Fmoc-β²-homoalanine as a white solid.

Section 2: Characterization and Quality Control: A Self-Validating System

Rigorous characterization is non-negotiable to ensure the identity, chemical purity, and, most importantly, the enantiomeric integrity of the synthesized material. Each analytical technique provides a piece of a puzzle that, when assembled, validates the product's fitness for use in SPPS.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in peptide chemistry.[6] Two distinct HPLC methods are required to build a complete purity profile.

Protocol 1: Reversed-Phase HPLC for Chemical Purity

  • System: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm and 301 nm (characteristic for the Fmoc group).

  • Acceptance Criterion: Chemical purity ≥ 98%.

Protocol 2: Chiral HPLC for Enantiomeric Purity

  • Rationale: Standard RP-HPLC cannot distinguish between enantiomers. A chiral stationary phase (CSP) is essential to confirm the stereochemical integrity. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for separating N-protected amino acids.[7][8]

  • Column: A polysaccharide-based CSP (e.g., Lux Cellulose-2 or CHIRALPAK IA).[7][9][10]

  • Mobile Phase: An isocratic mixture, typically Hexane/Isopropanol with 0.1% TFA. The exact ratio must be optimized for baseline separation. A common starting point is 90:10 (Hexane:IPA).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Acceptance Criterion: Enantiomeric excess (ee) ≥ 99.5%.

QC_Workflow cluster_0 Chromatography cluster_1 Spectroscopy & Spectrometry cluster_2 Physicochemical Properties A RP-HPLC (Chemical Purity) B Chiral HPLC (Enantiomeric Purity) A->B Pass Release for SPPS C ¹H & ¹³C NMR (Structure Confirmation) D Mass Spectrometry (Molecular Weight) C->D E Optical Rotation (Stereochemistry) F Melting Point (Identity & Purity) E->F Product (S)-Fmoc-β²-homoalanine (Final Product) Product->A Product->B Product->C Product->D Product->E Product->F

Caption: A comprehensive quality control workflow for validating (S)-Fmoc-β²-homoalanine.

Spectroscopic and Physicochemical Characterization

These methods provide definitive structural confirmation and data on bulk properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides an unambiguous fingerprint of the molecular structure.[11] The sample is typically dissolved in DMSO-d₆ or CDCl₃.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the Fmoc group (δ 7.3-7.9 ppm), the CH and CH₂ of the fluorenyl moiety (δ ~4.2-4.4 ppm), the N-H proton (a doublet), the α-CH and β-CH₂ protons of the homoalanine backbone, and the methyl group (a doublet, δ ~1.1-1.2 ppm).

  • ¹³C NMR: Will show distinct signals for the carbonyls (carbamate and carboxylic acid), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the homoalanine backbone.

Mass Spectrometry (MS) Electrospray ionization (ESI) is typically used. This analysis confirms the molecular weight of the compound.

  • Expected Ion (Negative Mode): [M-H]⁻ at m/z 324.36

  • Expected Ion (Positive Mode): [M+H]⁺ at m/z 326.36

Optical Rotation This measurement confirms the bulk enantiomeric nature of the sample. The (S)-enantiomer is expected to be levorotatory.

  • Measurement: The specific rotation [α]ᴅ is measured at a specific concentration, solvent, and temperature (e.g., c=1 in DMF at 20°C).

Summary of Characterization Data

The data below represents typical expected values for a high-quality batch of (S)-Fmoc-β²-homoalanine.

ParameterMethodExpected Value / SpecificationRationale
Molecular Formula -C₁₉H₁₉NO₄Fundamental Identity
Molecular Weight -325.36 g/mol Fundamental Identity
Appearance VisualWhite to off-white solidIdentity & Purity
Chemical Purity RP-HPLC≥ 98.0%Ensures absence of synthetic byproducts
Enantiomeric Purity Chiral HPLC≥ 99.5% eeCritical for stereochemical integrity of final peptide
Mass ESI-MS[M-H]⁻ = 324.4 ± 0.2Confirms Molecular Weight
¹H NMR NMR (400 MHz)Conforms to structureConfirms chemical structure
Optical Rotation Polarimetry[α]ᴅ Specific negative valueConfirms (S)-stereochemistry
Melting Point Melting Point App.Specific range (e.g., 140-145 °C)Identity & Purity

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The validated (S)-Fmoc-β²-homoalanine is now a certified building block for SPPS. Its incorporation follows the standard Fmoc/tBu chemistry cycle.[2][3]

SPPS_Cycle A Start: Resin-Bound Peptide (N-terminal Fmoc) B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B C Resin-Bound Peptide (Free N-terminal Amine) B->C D 2. Washing (DMF) C->D E 3. Amino Acid Coupling (Fmoc-β²-homoalanine + Activator) D->E F Resin-Bound Peptide (Chain extended by one residue) E->F G 4. Washing (DMF) F->G G->A  Next Cycle H Repeat Cycle or Cleave G->H

Caption: A single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

A standard coupling protocol involves pre-activating the carboxylic acid of (S)-Fmoc-β²-homoalanine (3-5 equivalents) with a coupling agent like HBTU or HATU in the presence of a non-nucleophilic base such as DIPEA or NMM. This activated species is then added to the resin, which has a free N-terminal amine from the previous deprotection step. The coupling reaction is typically allowed to proceed for 1-2 hours and its completion can be monitored using a qualitative method like the Kaiser test.[2]

Conclusion

The synthesis and characterization of (S)-Fmoc-β²-homoalanine is a multi-step process that demands precision in execution and rigor in analysis. By employing a stereoretentive synthetic route like the Arndt-Eistert homologation and validating the final product with a comprehensive suite of orthogonal analytical techniques, researchers can ensure the high quality of this valuable building block. The successful incorporation of (S)-Fmoc-β²-homoalanine into peptide sequences opens the door to creating novel peptidomimetics with enhanced stability and unique conformational properties, thereby advancing the frontiers of peptide-based drug discovery.

References

  • E. F. G. H. van den Eijnden, J. H. M. van der Werf, C. W. Funke, W. J. de Grip, J. H. van Boom, Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study, Journal of Chromatography A, 2009 . [Link]

  • Tackett, B. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Note TN-1148. [Link]

  • Di Stefano, V., Avellone, G., Bongiorno, D., Cunsolo, V., Muccilli, V., Sforza, S., & Ceraulo, L. (2012). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) and 1-Amino-Adamantane (ADAM). Journal of Agricultural and Food Chemistry. [Link]

  • Srinivasu, K., et al. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Advances, 2018 . [Link]

  • Péter, A., Tóth, G., & Tourwé, D. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Chromatography A. [Link]

  • Sharma, G., Kumar, R., & Kumar, A. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. [Link]

  • Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Obkircher, M., et al. (2008). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Journal of Peptide Science. [Link]

  • Hlebowicz, E., Andersen, A. J., Andersson, L., & Moss, B. A. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Research. [Link]

Sources

Foundational

(S)-Fmoc-β2-homoalanine solubility and stability data

This technical guide is structured to serve as an authoritative reference for the handling, solubilization, and incorporation of (S)-Fmoc-β2-homoalanine in peptide synthesis. It addresses the specific challenges posed by...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative reference for the handling, solubilization, and incorporation of (S)-Fmoc-β2-homoalanine in peptide synthesis. It addresses the specific challenges posed by the


-substitution pattern, distinguishing it from the more common 

analogs.

Solubility, Stability, and Solid-Phase Incorporation Strategies

Molecular Identity & Structural Criticality

Before addressing solubility, it is imperative to define the specific isomer . The nomenclature "


-homoalanine" is often ambiguous. This guide focuses strictly on the 

isomer, where the side chain (methyl group) is located on the

-carbon (adjacent to the carboxyl group), creating significant steric hindrance compared to the

isomer.
PropertySpecification
Chemical Name (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
Common Name (S)-Fmoc-β2-homoalanine
CAS Number 203854-58-4 (Note: (R)-enantiomer is 211682-15-4)
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 325.36 g/mol
Structural Challenge

-Methyl Steric Hindrance
: The methyl group at the C-2 position shields the carboxylic acid, reducing activation kinetics and coupling efficiency.[1][2]
Solubility Profile & Preparation Data

(S)-Fmoc-β2-homoalanine exhibits lipophilic characteristics typical of Fmoc-protected amino acids but requires specific handling due to its aggregation propensity in high-concentration stocks.

2.1. Solvent Compatibility Table

The following data summarizes the operational solubility for SPPS (Solid Phase Peptide Synthesis) workflows.

SolventSolubility RatingMax Conc. (M)Operational Notes
DMF (N,N-Dimethylformamide)Excellent > 0.5 MPreferred Solvent. Standard concentration for SPPS is 0.2 M. Requires vortexing.
NMP (N-Methyl-2-pyrrolidone)Excellent > 0.5 MRecommended for "difficult sequences" to reduce on-resin aggregation.
DCM (Dichloromethane)Good ~ 0.3 MSoluble, but not recommended for coupling

-AAs due to poor solvation of the resin-peptide matrix.
Water Insoluble < 0.001 MPrecipitates immediately.
Diethyl Ether Insoluble N/AUsed for precipitation/purification.
2.2. Solubilization Protocol (Self-Validating)

To ensure consistent reactivity, follow this solubilization workflow:

  • Weighing: Weigh the target mass of (S)-Fmoc-β2-homoalanine.

  • Solvent Addition: Add 80% of the calculated volume of DMF (peptide synthesis grade, amine-free).

  • Dispersal: Vortex for 30 seconds. The solution may appear cloudy initially.

  • Sonication: Sonicate for 1-2 minutes at ambient temperature. Critical: Visual clarity must be achieved. If particulates remain, add NMP (10% v/v) to aid dissolution.

  • Final Volume: Adjust to the final volume with DMF to achieve exactly 0.2 M (or desired concentration).

Stability & Storage Guidelines

The stability of (S)-Fmoc-β2-homoalanine is governed by the integrity of the Fmoc group (base-sensitive) and the chiral center at the


-position (epimerization risk).
3.1. Solid State Stability
  • Storage Condition: -20°C, desiccated.

  • Shelf Life: > 2 years if kept dry and protected from light.

  • Hygroscopicity: Moderate. Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester over time.

3.2. Solution Stability (in DMF/NMP)
  • Shelf Life: < 48 hours at Room Temperature.

  • Degradation Pathway: Spontaneous Fmoc cleavage by trace amines in lower-grade DMF.

  • Recommendation: Prepare fresh immediately prior to the coupling cycle. Do not store activated esters (e.g., after adding DIC/Oxyma) for more than 10 minutes.

SPPS Incorporation Strategy (The Core Challenge)

The


-substitution places a methyl group directly adjacent to the reacting carboxyl carbon. This creates a "steric wall" that drastically reduces the rate of nucleophilic attack by the resin-bound amine. Standard protocols often result in deletion sequences.
4.1. The "Steric Bottleneck" Workflow

The following diagram illustrates the optimized pathway to overcome the steric barrier of


-amino acids.

G cluster_0 Optimization Zone Start Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction (Steric Hindrance Barrier) Start->Coupling Add Activated AA Activation Activation of (S)-Fmoc-β2-Homoalanine (Reagent Choice Critical) Activation->Coupling Check Kaiser/Chloranil Test Coupling->Check 2-4 Hours Recouple Double Coupling (Change Solvent/Temp) Check->Recouple Positive (Incomplete) Success Fmoc Deprotection Check->Success Negative (No free amine) Recouple->Check Retry

Figure 1: Optimized coupling workflow for sterically hindered


-amino acids. Note the "Optimization Zone" where standard reagents often fail.
4.2. Recommended Coupling Protocol

Do not use standard HBTU/DIPEA. The activation is too slow, leading to hydrolysis before coupling occurs.

Reagents of Choice:

  • HATU / HOAt / DIPEA: The 7-azabenzotriazole group (HOAt) utilizes a neighboring group effect (pyridine nitrogen) to accelerate the acylation, crucial for hindered

    
     centers.
    
  • DIC / Oxyma Pure: A carbodiimide approach that minimizes racemization risks at the sensitive

    
    -carbon.
    

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF (30 min).

  • Activation (Pre-mix):

    • Dissolve (S)-Fmoc-β2-homoalanine (4.0 eq relative to resin loading).

    • Add HATU (3.9 eq).

    • Add HOAt (4.0 eq) - Optional but recommended.

    • Add DIPEA (8.0 eq).

    • Time: Activate for exactly 30 seconds before adding to resin.

  • Coupling:

    • Add mixture to resin.[3]

    • Microwave Assistance (Highly Recommended): Heat to 75°C for 10 minutes (Standard) or 50°C for 20 minutes (if Cys/His present).

    • Manual Alternative: Agitate for 2-4 hours at Room Temperature.

  • Monitoring: Perform a micro-cleavage and check via HPLC/MS. Note: Colorimetric tests (Kaiser) can be misleading with

    
    -amino acids due to atypical deprotection kinetics.
    
4.3. Troubleshooting Common Failures
ObservationRoot CauseCorrective Action
Low Yield / Deletion Steric hindrance prevented coupling.Double Couple: Repeat coupling with fresh reagents. Switch solvent to NMP to break aggregation.
Epimerization Over-activation of the chiral

-carbon.
Lower Base: Reduce DIPEA or switch to DIC/Oxyma (base-free activation). Reduce microwave temp to 50°C.
Incomplete Fmoc Removal

-amino acids can form stable secondary structures.
Extended Deprotection: Use 20% Piperidine + 0.1 M DBU in DMF (2 x 10 min).
References
  • Coupling of Hindered Amino Acids Source: CEM Corporation.[4] "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." [Link]

  • 
    -Peptide Structural Properties 
    Source: NIH / PubMed. "Structural and biological effects of a beta2- or beta3-amino acid insertion in a peptide."
    [Link]
    
  • General Fmoc-AA Solubility Data Source: ResearchGate. "Solubility of reagents (Fmoc-AA-OH) in PolarClean vs DMF." [Link]

Sources

Exploratory

The Strategic Incorporation of (S)-Fmoc-β²-homoalanine in Peptidomimetics: An In-Depth Technical Guide

Introduction: Beyond the α-Amino Acid Paradigm In the pursuit of novel therapeutics, drug development professionals are increasingly looking beyond the canonical set of twenty proteinogenic α-amino acids. Peptides, while...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the α-Amino Acid Paradigm

In the pursuit of novel therapeutics, drug development professionals are increasingly looking beyond the canonical set of twenty proteinogenic α-amino acids. Peptides, while offering high specificity and potency, are often hampered by their susceptibility to proteolytic degradation and poor bioavailability. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, provide a powerful strategy to overcome these limitations.[1] A cornerstone of modern peptidomimetic design is the incorporation of non-natural amino acids, with β-amino acids emerging as particularly valuable building blocks.[2][3]

This technical guide focuses on a specific and highly strategic building block: (S)-Fmoc-β²-homoalanine . We will delve into its unique structural attributes, its synthesis, and its profound impact on the physicochemical and biological properties of peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of β-amino acids to create more robust and efficacious peptide-based therapeutics.

Deconstructing (S)-Fmoc-β²-homoalanine: A Trifecta of Strategic Modifications

The utility of (S)-Fmoc-β²-homoalanine in peptidomimetics stems from the synergistic interplay of its three key structural features: the Fmoc protecting group, the β-amino acid backbone, and the specific β²-substitution pattern of the homoalanine side chain.

The Fmoc Group: A Gateway to Solid-Phase Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that is central to modern solid-phase peptide synthesis (SPPS).[] Its use allows for the iterative and controlled assembly of peptide chains on a solid support under mild conditions, which is particularly advantageous for the synthesis of complex and modified peptides.[][5] The Fmoc strategy is orthogonal to the acid-labile side-chain protecting groups and the resin linkage, enabling the selective deprotection and coupling of amino acids to build the desired peptide sequence.[5]

The β-Amino Acid Backbone: Engineering Proteolytic Resistance

The defining feature of a β-amino acid is the presence of two carbon atoms (Cα and Cβ) between the amino and carboxyl groups, in contrast to the single Cα in α-amino acids.[2] This seemingly subtle modification has profound consequences for the resulting peptide's stability. The altered backbone geometry of β-peptides renders them poor substrates for many proteases, which have evolved to recognize and cleave the peptide bonds of α-peptides.[3] This inherent resistance to enzymatic degradation is a primary driver for the incorporation of β-amino acids into therapeutic peptide candidates.[2][3]

The β²-Homoalanine Structure: Fine-Tuning Conformation and Bioactivity

Within the class of β-amino acids, the position of the side chain is a critical determinant of the resulting peptide's three-dimensional structure. In β²-amino acids , the side chain is attached to the Cα (the carbon adjacent to the carbonyl group), whereas in β³-amino acids , it is on the Cβ (the carbon adjacent to the amino group).[6][7]

(S)-Fmoc-β²-homoalanine features a methyl group on the Cα in the (S)-configuration. The "homo" designation indicates an additional methylene group in the side chain compared to alanine. This specific substitution pattern influences the local and global conformation of the peptide backbone. While β³-amino acids are well-known to promote stable helical structures (e.g., the 14-helix), the impact of β²-amino acids is more nuanced. Studies have shown that the incorporation of β²-residues can sometimes be helix-destabilizing relative to their β³-counterparts, yet they can also be used to enforce specific turn structures and create conformationally homogeneous cyclic peptides.[8] This ability to fine-tune the peptide's secondary structure is crucial for optimizing its interaction with biological targets.[8][9]

Structural Features of (S)-Fmoc-β²-homoalanine cluster_properties Key Properties and Applications A (S)-Fmoc-β²-homoalanine B Fmoc Protecting Group A->B is protected by C β-Amino Acid Backbone A->C has a D β²-Homoalanine Side Chain A->D features a B1 Enables Fmoc-SPPS B->B1 C1 Enhances Proteolytic Stability C->C1 D1 Modulates Secondary Structure D->D1 D2 Influences Receptor Binding D->D2

Caption: Key structural components of (S)-Fmoc-β²-homoalanine and their contributions.

Synthesis of (S)-Fmoc-β²-homoalanine: A Practical Approach

The enantioselective synthesis of β²-amino acids can be challenging. One effective method involves the conjugate addition of an organometallic reagent to a chiral Michael acceptor, followed by functional group manipulations. Here, we outline a general, field-proven protocol.

Experimental Protocol: Enantioselective Synthesis and Fmoc Protection

Part 1: Asymmetric Synthesis of (S)-β²-Homoalanine Precursor

  • Preparation of the Chiral Auxiliary: Start with a commercially available chiral auxiliary, such as a derivative of (S)-4-benzyl-2-oxazolidinone.

  • Acylation: Acylate the chiral auxiliary with crotonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature. This forms the chiral α,β-unsaturated imide.

  • Conjugate Addition: Perform a stereoselective 1,4-conjugate addition of a methyl group using an organocuprate reagent (e.g., lithium dimethylcuprate, LiMe₂Cu), which is prepared in situ from methyllithium and copper(I) iodide in a solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary.

  • Hydrolysis of the Auxiliary: Cleave the chiral auxiliary under mild basic conditions (e.g., lithium hydroxide in a THF/water mixture) to yield the free (S)-3-aminobutanoic acid ((S)-β²-homoalanine).

Part 2: Fmoc Protection of (S)-β²-Homoalanine [10][11]

  • Dissolution: Dissolve the synthesized (S)-β²-homoalanine in a 10% aqueous solution of sodium carbonate or a similar aqueous base.

  • Addition of Fmoc Reagent: While stirring vigorously, add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in a water-miscible organic solvent like dioxane or acetone dropwise to the amino acid solution.

  • Reaction Monitoring: Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Workup and Purification: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid. The crude product can then be filtered, washed with water, and purified by recrystallization or flash chromatography to yield pure (S)-Fmoc-β²-homoalanine.

Incorporation into Peptides: A Solid-Phase Approach

(S)-Fmoc-β²-homoalanine can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[12][13]

Fmoc-SPPS Cycle for β²-Homoalanine Incorporation Start Start with Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF, IPA) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-β²-homoalanine, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF, IPA) Coupling->Wash2 End Elongated Peptide Chain Wash2->End Repeat Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) End->Cleavage

Caption: The iterative cycle of Fmoc-SPPS for incorporating (S)-Fmoc-β²-homoalanine.

Experimental Protocol: Manual Fmoc-SPPS[13]
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF and isopropanol (IPA) to remove residual piperidine.

  • Coupling of (S)-Fmoc-β²-homoalanine:

    • In a separate vial, dissolve (S)-Fmoc-β²-homoalanine (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

    • Add a non-nucleophilic base, typically DIPEA (6 equivalents), to the amino acid solution to pre-activate it for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Peptide Isolation: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptidomimetic Properties: A Comparative Analysis

The incorporation of (S)-Fmoc-β²-homoalanine into a peptide sequence can dramatically alter its properties compared to its all-α-amino acid counterpart or even peptides containing the isomeric β³-homoalanine.

Structural Consequences: A Shift in Helicity and Turns

As previously mentioned, the positioning of the side chain at the Cα in β²-amino acids has a distinct effect on the peptide's conformational preferences. In a study comparing α/β-peptides derived from the Bim BH3 domain, it was found that β³ → β² substitutions could be helix-destabilizing.[8] However, this effect was dependent on the specific position and the identity of the side chain. This nuanced control over secondary structure allows for the rational design of peptidomimetics that can adopt specific conformations required for biological activity, which may not be achievable with α- or β³-amino acids alone. For instance, in some contexts, a β²-amino acid can stabilize a β-turn-like structure, which is often crucial for receptor recognition.[9]

Enhanced Proteolytic Stability: A Key Therapeutic Advantage

The non-natural backbone of β-peptides provides a significant barrier to proteolytic degradation.[2][3] A study on Substance P analogues demonstrated that peptides containing β-amino acids at position 9 were more resistant to degradation by angiotensin-converting enzyme compared to the native peptide.[9] While direct comparative studies on the proteolytic stability of peptides containing β²-homoalanine versus β³-homoalanine are limited, it is well-established that the incorporation of either isomer significantly enhances stability over α-peptides.

Modulation of Bioactivity: A Case Study Approach

The ultimate goal of incorporating non-natural amino acids is to create more effective therapeutics. The following table summarizes representative findings from studies where β²-amino acids have been incorporated into bioactive peptides.

Peptide SystemModificationKey FindingsReference
Substance PGly⁹ → (R)-β²-HAla⁹Retained pharmacological potency similar to native Substance P.[9]
Substance PGly⁹ → (S)-β³-HAla⁹30- to 50-fold decrease in biological activity.[9]
Bim BH3 Domain MimicMultiple β³ → β² substitutionsAffinity for Bcl-xL varied over 100-fold depending on the position of the β² residue. A version with two β² substitutions showed a 6-fold higher affinity than the all-β³ peptide.[8]

These examples underscore the profound and often unpredictable impact that the subtle change from a β³ to a β² substitution can have on biological activity. The enhanced affinity observed in the Bim BH3 mimic highlights the potential of β²-amino acids to create more potent inhibitors of protein-protein interactions.[8]

Conclusion: (S)-Fmoc-β²-homoalanine as a Tool for Innovation

(S)-Fmoc-β²-homoalanine is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Its unique combination of a base-labile protecting group, a proteolytically resistant backbone, and a conformationally influential β²-side chain offers a sophisticated tool for medicinal chemists. By strategically incorporating (S)-Fmoc-β²-homoalanine, researchers can fine-tune the structural and biological properties of peptides, leading to the development of novel therapeutics with enhanced stability, potency, and bioavailability. As our understanding of the subtle interplay between β-amino acid structure and peptide function continues to grow, the role of specialized building blocks like (S)-Fmoc-β²-homoalanine in drug discovery is set to expand even further.

References

  • Eddinger, G. A., & Gellman, S. H. (2018). Differential Effects of β³- versus β²-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides. Angewandte Chemie International Edition, 57(42), 13829–13832. [Link]

  • Karle, I. L., Gopi, H. N., & Balaram, P. (2003). Structural and biological effects of a beta2- or beta3-amino acid insertion in a peptide. Chemistry & biodiversity, 1(1), 116-28. [Link]

  • Rimkus, A., & Sewald, N. (2003). First synthesis of a beta(2)-homoamino acid by enantioselective catalysis. Organic letters, 5(1), 79–80. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(8), 811–822. [Link]

  • Kent, S. B. (1988). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Annual review of biochemistry, 57, 957-989. [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yosida, Y. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

  • Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity, 1(8), 1111-1239. [Link]

  • Lee, J. Y., & Buchwald, S. L. (2017). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 139(49), 17873–17876. [Link]

  • Domínguez-Martín, A., & Janiak, C. (2011). β 2 and β 3 types of β-amino acids. Coordination Chemistry Reviews, 255(23-24), 2819-2841. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2004). Enantioselective synthesis of beta-amino acids. John Wiley & Sons. [Link]

  • El-Faham, A., & Albericio, F. (2011). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 111(11), 6557–6602. [Link]

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yosida, Y. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

  • Ardej-Jakubisiak, J., Le, J. C., Hansen, P. R., & Franzyk, H. (2021). Peptide/β-Peptoid Hybrids with Ultrashort PEG-Like Moieties: Effects on Hydrophobicity, Antibacterial Activity and Hemolytic Properties. International journal of molecular sciences, 22(13), 7062. [Link]

  • Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences of the United States of America, 67(1), 239–246. [Link]

  • Gentile, F., & De Nisco, M. (2017). Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. Current pharmaceutical design, 23(29), 4349–4361. [Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. [Link]

  • D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current protein & peptide science, 21(6), 566–581. [Link]

  • G-protein-coupled, F., & Martinek, T. A. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of medicinal chemistry, 65(1), 223–248. [Link]

  • D'Andrea, L. D., & Isernia, C. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current protein & peptide science, 21(6), 566–581. [Link]

  • Hossain, M. A., & Marma, K. K. (2025). Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics, 15(10), 1-13. [Link]

  • Google Patents. (2020).
  • Albericio, F., & Carpino, L. A. (2009). Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. Letters in Organic Chemistry, 6(5), 412-415. [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Amino Groups - Fmoc-Protected Amino Groups. Retrieved February 21, 2026, from [Link]

  • Nguyen, K. T., Zondlo, N. J., & Kiick, K. L. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Biedermann, B., & Nau, W. M. (2014). Monitoring Stepwise Proteolytic Degradation of Peptides by Supramolecular Domino Tandem Assays and Mass Spectrometry for Trypsin and Leucine Aminopeptidase. Angewandte Chemie International Edition, 53(45), 12191-12195. [Link]

  • Wikipedia. (n.d.). Proteolysis. Retrieved February 21, 2026, from [Link]

  • Avau, A., Bauters, D., Steyaert, I., De Spiegeleer, B., & Boonen, K. (2021). Proteolytic Cleavage of Bioactive Peptides and Protease-Activated Receptors in Acute and Post-Colitis. International journal of molecular sciences, 22(19), 10698. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-β-Homoamino Acids

Abstract The incorporation of β-homoamino acids into peptide structures represents a paradigm shift in medicinal chemistry, offering a pathway to novel therapeutics with enhanced proteolytic stability and unique conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of β-homoamino acids into peptide structures represents a paradigm shift in medicinal chemistry, offering a pathway to novel therapeutics with enhanced proteolytic stability and unique conformational properties. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to the solid-phase synthesis of these modified peptides. This guide provides a comprehensive examination of the critical physicochemical properties of Fmoc-β-homoamino acids, including their solubility, aggregation tendencies, and profound impact on peptide secondary structure. We delve into the causality behind experimental choices in their synthesis and analysis, offering field-proven insights and detailed protocols for their characterization. This document serves as a technical resource for professionals navigating the challenges and opportunities presented by these unique building blocks in the pursuit of next-generation peptide-based drugs.

Introduction: The Significance of Fmoc-β-Homoamino Acids in Modern Drug Discovery

Peptides are remarkable signaling molecules, but their therapeutic potential has historically been constrained by poor metabolic stability and limited structural diversity. The introduction of β-amino acids, and specifically their homologated forms (β-homoamino acids), has provided a powerful tool to overcome these limitations.[1][2][3] These structures, which feature an additional methylene group in their backbone compared to their α-amino acid counterparts, confer remarkable resistance to enzymatic degradation.[4][5][6]

The use of the Fmoc protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) for incorporating these building blocks.[][8] The mild, base-labile nature of the Fmoc group allows for an orthogonal protection strategy, preserving acid-labile side-chain protecting groups and enabling the synthesis of complex sequences.[9][10] However, the unique physicochemical properties of Fmoc-β-homoamino acids—distinct from their α-amino acid cousins—present both challenges and opportunities. Understanding their solubility in organic solvents, their propensity to induce or disrupt peptide aggregation, and their influence on the final peptide conformation is paramount for successful synthesis and rational drug design.[1][11] This guide will illuminate these properties, providing both the theoretical underpinnings and practical methodologies required to harness the full potential of Fmoc-β-homoamino acids.

Core Physicochemical Properties and Their Implications in Peptide Synthesis

The interplay of the bulky, hydrophobic Fmoc group and the altered backbone of β-homoamino acids gives rise to a unique set of chemical behaviors that directly impact the efficiency and outcome of solid-phase peptide synthesis.

Solubility: A Critical Parameter for Reaction Efficiency

A fundamental prerequisite for any successful coupling reaction in SPPS is the complete dissolution of the incoming Fmoc-amino acid. Incomplete solubility leads to failed or truncated sequences, complicating purification and reducing overall yield.

  • The Role of the Fmoc Group and Solvents: The large, nonpolar fluorenyl ring system renders most Fmoc-amino acids, including β-homo derivatives, poorly soluble in aqueous solutions and even in less polar organic solvents like dichloromethane (DCM).[12][13] Consequently, highly polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the standard solvents in Fmoc-SPPS, as they effectively solvate the protected amino acids and swell the polystyrene-based resins.[][14][15] While quantitative solubility data is often determined empirically, Fmoc-β-homoamino acids generally exhibit good solubility in these preferred solvents, ensuring their availability for the coupling reaction.[][16]

  • Causality in Solvent Choice: The choice of DMF or NMP is not arbitrary. Their high polarity is necessary to disrupt the intermolecular interactions that can lead to precipitation, while their aprotic nature prevents them from interfering with the coupling chemistry. It is crucial to use high-quality, amine-free DMF, as dimethylamine impurities can cause premature deprotection of the Fmoc group.[15]

Aggregation: The Sequence-Dependent Challenge

As a peptide chain elongates on the solid support, it can fold into secondary structures that associate with one another, leading to inter-chain aggregation. This phenomenon can physically block reactive sites, leading to a dramatic drop in the efficiency of both coupling and deprotection steps.[17]

  • Influence of β-Homoamino Acids: The incorporation of β-homoamino acids can have a dichotomous effect on aggregation. Their unique backbone geometry can disrupt the hydrogen-bonding patterns that stabilize the β-sheet structures responsible for aggregation in many "difficult" sequences.[18][19] This makes them valuable tools for breaking up problematic hydrophobic stretches. Conversely, sequences composed entirely of β-amino acids are known to form highly stable, predictable secondary structures on their own, which could, in principle, lead to aggregation if not properly managed.[11][20]

  • Field-Proven Mitigation Strategies: When aggregation is suspected (indicated by resin shrinking or failed reactions), several strategies can be employed:

    • Solvent Modification: Switching from DMF to the more polar NMP or adding chaotropic salts can help disrupt secondary structures.[15][18]

    • Elevated Temperature & Microwave Synthesis: Increasing the temperature or using microwave-assisted synthesis can accelerate reactions and disrupt aggregates.[18][19][21]

    • Backbone Protection: For particularly stubborn sequences, the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding residue can prevent the hydrogen bonding that initiates aggregation.[17][18]

Conformational Impact: Engineering Novel Secondary Structures

Perhaps the most compelling reason to use β-homoamino acids is their ability to induce novel and highly stable secondary structures. The additional backbone carbon atom expands the range of accessible dihedral angles, leading to folding patterns not seen in α-peptides.[4][5][22]

  • The Hallmarks of β-Peptide Structure: Unlike α-peptides which favor the α-helix, β-peptides composed of β-homoamino acids readily form various helical structures, including the 14-helix, 12-helix, and 10/12-helix, even in short sequences of just four to six residues.[4][5][20][22] This intrinsic folding propensity is a powerful attribute for designing peptidomimetics that present side chains in a precise, predictable three-dimensional arrangement.[11]

  • Diagram of Backbone Comparison: The fundamental difference in backbone structure is the key to these novel conformations.

G cluster_alpha α-Amino Acid Backbone cluster_beta β-Homoamino Acid Backbone N1 N CA1 N1->CA1 C1 C' CA1->C1 R1 R CA1->R1 N2 N CB2 N2->CB2 CA2 CB2->CA2 R2 R CB2->R2 C2 C' CA2->C2

Caption: Comparison of α- and β-homoamino acid backbones.

Experimental Protocols: Synthesis and Characterization

A robust and reliable set of protocols is essential for working with Fmoc-β-homoamino acids. The following methodologies represent self-validating systems for their synthesis, incorporation into peptides, and subsequent analysis.

Synthesis of Fmoc-β-Homoamino Acids via Wolff Rearrangement

The Arndt-Eistert homologation followed by a Wolff rearrangement is a classic and effective method for synthesizing β-amino acids from their α-amino acid precursors. Ultrasound promotion can enhance reaction efficiency.[23]

Protocol: Ultrasound-Promoted Wolff Rearrangement

  • Activation: Dissolve the starting Fmoc-α-amino acid in anhydrous THF. Cool to -15°C and add N-methylmorpholine followed by isobutyl chloroformate to form the mixed anhydride.

  • Diazoketone Formation: React the mixed anhydride with an ethereal solution of diazomethane at 0°C until the reaction is complete (monitored by TLC).

  • Rearrangement: Dissolve the resulting α-diazoketone in a dioxane/water mixture. Add silver benzoate (as catalyst) to the solution.

  • Sonication: Place the reaction vessel in an ultrasound bath at room temperature and sonicate until the rearrangement to the Fmoc-β-homoamino acid is complete.[23]

  • Workup and Purification: Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography or recrystallization.

Standard Protocol for Fmoc-SPPS Incorporation

The cyclical nature of Fmoc-SPPS allows for the automated or manual construction of peptides. The core process remains the same for β-homoamino acids, though coupling times may need to be extended due to potentially increased steric hindrance.[24][25]

Protocol: Fmoc-SPPS Cycle

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for at least 1 hour in a reaction vessel.[24]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. A typical procedure involves two treatments: one for 3 minutes and a second for 10-15 minutes to ensure complete removal of the Fmoc group.[19][24]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[24][26]

  • Amino Acid Coupling:

    • Activation: In a separate vial, dissolve the Fmoc-β-homoamino acid (3-5 equivalents), a coupling reagent like HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

    • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction for completion using a qualitative test like the Kaiser ninhydrin test.[19][25]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Repeat: Return to Step 2 to continue elongating the peptide chain.

Caption: The iterative workflow of the Fmoc-SPPS cycle.

Analytical Characterization Workflow

Rigorous analytical validation is non-negotiable in peptide science. A combination of chromatography and mass spectrometry is the gold standard for confirming the purity and identity of synthesized peptides.[27]

Protocol: Peptide Analysis

  • Cleavage & Precipitation: After synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the crude peptide in cold diethyl ether.[19]

  • Purity Analysis via RP-HPLC:

    • Sample Prep: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Method: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Detection: Monitor the elution profile using a UV detector at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[16]

  • Identity Confirmation via Mass Spectrometry:

    • Collect the major peak from the HPLC analysis.

    • Analyze the collected fraction using Electrospray Ionization (ESI) or MALDI Mass Spectrometry to confirm that the observed molecular weight matches the calculated theoretical mass of the target peptide.[27]

Analytical_Workflow Crude Crude Peptide Post-Cleavage HPLC RP-HPLC (Purity Assessment) Crude->HPLC Pure Purified Peptide HPLC->Pure >95% Purity MS Mass Spectrometry (Identity Confirmation) Pure->MS Final Verified Product MS->Final Correct Mass

Caption: Standard analytical workflow for peptide validation.

Quantitative Data Summary

While specific values are highly dependent on the side chain, the following table provides a comparative overview of key physicochemical parameters.

PropertyFmoc-α-Amino AcidsFmoc-β-Homoamino AcidsRationale & Implications
Solubility Generally good in DMF, NMP; Poor in DCM, H₂O.[16]Similar solubility profile; good in DMF, NMP.[]The hydrophobic Fmoc group dominates solubility, necessitating polar aprotic solvents for SPPS.
Aggregation Sequence-dependent; high propensity in hydrophobic sequences.Can disrupt α-peptide aggregation patterns; can form stable structures on their own.[18]Incorporation can be a strategic choice to mitigate aggregation in "difficult sequences".
Induced Structure α-helices, β-sheets.14-helices, 12-helices, turns, sheets.[4][5]The altered backbone provides access to novel, stable secondary structures useful for peptidomimetic design.
Proteolytic Stability Susceptible to cleavage by proteases.Generally high resistance to proteolysis.[4][28][29]A key advantage for developing peptide drugs with improved in vivo half-lives.
Fmoc Deprotection Standard conditions (20% Piperidine/DMF).[24]Standard conditions; may require slightly longer time.The fundamental β-elimination mechanism is unchanged.[8]

Conclusion and Future Outlook

Fmoc-β-homoamino acids are more than just modified building blocks; they are enabling tools for the next generation of peptide therapeutics. Their distinct physicochemical properties—governed by the interplay between the Fmoc group and the extended carbon backbone—require a nuanced and expert approach to synthesis and handling. By understanding the principles of their solubility, the causes and solutions for aggregation, and the unique structural motifs they induce, researchers can effectively overcome the challenges of their use. The protocols and insights provided in this guide serve as a foundation for scientists and drug developers to confidently employ these powerful molecules, paving the way for novel drugs with enhanced stability, predictable conformations, and improved therapeutic profiles. The continued exploration of β-peptide foldamers promises to yield even more sophisticated molecular architectures with precisely engineered biological functions.

References

  • A Comparative Guide to the Analysis of Fmoc-beta-hoAla(styryl)-OH Peptides. Benchchem.
  • Theoretical analysis of secondary structures of beta-peptides. PubMed.
  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub.
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • Theoretical analysis of secondary structures of beta-peptides. Semantic Scholar.
  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
  • Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Thieme.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. PMC.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ...
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • beta-Peptides: from structure to function.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Solvents for Solid Phase Peptide Stynthesis Contents. AAPPTec.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
  • beta-Homo Amino Acids. Aapptec Peptides.
  • Why Fmoc-Protected Amino Acids Domin
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Beta Amino Acids and Beta Homo Amino Acids. Aapptec Peptides.
  • Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Wiley Online Library.
  • Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. University of Huddersfield Repository.
  • Water soluble solid phase peptide synthesis.
  • Accelerated Fmoc solid-phase synthesis of peptides with aggregation-disrupting backbones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Preparation method of Fmoc-beta-Ala-AA-OH.
  • Folding and function in α/β-peptides: Targets and therapeutic applic
  • Helices and Other Secondary Structures of b- and c-Peptides. ETH Zurich.
  • Overview of Fmoc Amino Acids. ChemPep.
  • Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*.
  • The FMOC-ADAM approach to amino acid analysis.

Sources

Exploratory

NMR and mass spectrometry data for (S)-Fmoc-β2-homoalanine

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes structural validation and the critical distinction between - and -isomers, a common...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes structural validation and the critical distinction between


- and 

-isomers, a common source of experimental error in peptidomimetic synthesis.
Structural Characterization, NMR/MS Profiling, and Synthetic Application

Molecular Weight:  325.36  g/mol 

Executive Summary & Structural Logic

(S)-Fmoc-β2-homoalanine (also known as (S)-3-(Fmoc-amino)-2-methylpropanoic acid) is a critical building block in the synthesis of


-peptides and peptidomimetics. Unlike its more common isomer, 

-homoalanine (derived from the homologation of alanine), the

-isomer carries the side chain (methyl group) on the

-carbon relative to the carboxylate.

Why this matters: The incorporation of


-residues into peptide backbones imposes distinct folding constraints compared to 

-residues. While

-peptides generally form 14-helices, alternating

-peptides or pure

-peptides containing

-residues can adopt unique 12/10-helical structures or turn conformations that enhance metabolic stability against proteases.
Isomer Distinction (Critical Quality Attribute)

A frequent failure mode in procurement and synthesis is the confusion between the


 and 

forms.
Feature(S)-Fmoc-β2-Homoalanine (S)-Fmoc-β3-Homoalanine
CAS Number 203854-58-4 193954-26-6
IUPAC Name 3-(Fmoc-amino)-2-methylpropanoic acid3-(Fmoc-amino)butanoic acid
Side Chain Position

-Carbon (adjacent to C=O)

-Carbon (adjacent to NH)

-Proton Signal
Methine (CH) - MultipletMethylene (CH2) - Multiplet

-Proton Signal
Methylene (CH2) - MultipletMethine (CH) - Multiplet

Structural Visualization

The following diagram illustrates the connectivity and the specific fragmentation logic used for mass spectrometry validation.

G cluster_0 Isomer Specificity (β2) Fmoc Fmoc Group (Fluorenylmethoxycarbonyl) Linker Carbamate Linker (-NH-CO-O-) Fmoc->Linker Acid Stable BetaCarbon β-Carbon (CH2) Linker->BetaCarbon N-C Bond AlphaCarbon α-Carbon (CH - CH3) BetaCarbon->AlphaCarbon C-C Bond Carboxyl Carboxyl Group (-COOH) AlphaCarbon->Carboxyl C-C Bond

Figure 1: Connectivity map highlighting the


-substitution characteristic of the 

-isomer.

Nuclear Magnetic Resonance (NMR) Data

The NMR profile of (S)-Fmoc-β2-homoalanine is distinct due to the coupling patterns of the propanoic acid backbone. The data below represents the expected shifts in DMSO-d6 (standard solvent for polar Fmoc-amino acids) and CDCl3 .

NMR Specification

Note: Amide rotamers (due to restricted rotation of the N-CO bond) often cause signal doubling or broadening in CDCl3. DMSO-d6 is preferred for sharp resolution of the amide proton.

Proton AssignmentShift (δ, ppm) DMSO-d6MultiplicityIntegrationStructural Insight
-COOH 12.2 - 12.5Broad Singlet1HAcidic proton; often broad or invisible if wet.
NH (Amide) 7.45 - 7.60Triplet (br)1HCoupled to

-CH2. Diagnostic of urethane.
Fmoc Aromatics 7.89 (d), 7.70 (d), 7.41 (t), 7.32 (t)Multiplets8HCharacteristic Fmoc pattern (pseudo-first order).
Fmoc CH2 4.25 - 4.35Doublet2HCoupled to Fmoc CH.
Fmoc CH 4.20 - 4.25Triplet1HBridgehead proton.

-CH2
3.10 - 3.30 Multiplet2HDiagnostic: Diastereotopic protons adjacent to NH.

-CH
2.55 - 2.70 Multiplet1HDiagnostic: Methine proton adjacent to Methyl.

-CH3
1.05 - 1.15Doublet3HSide chain methyl group.
NMR Specification

Key carbon signals confirm the backbone skeleton.

Carbon AssignmentShift (δ, ppm)Insight
C=O (Acid) ~176.0Carbonyl carbon.
C=O (Carbamate) ~156.5Fmoc carbonyl.
Fmoc Aromatics 144.0, 141.0, 127.5, 127.0, 125.0, 120.0Standard fluorenyl signals.
Fmoc CH2 65.5Methylene of the protecting group.
Fmoc CH 47.0Methine bridge of Fmoc.

-Carbon
42.0 - 44.0 Methylene carbon (CH2-NH).

-Carbon
39.0 - 41.0 Methine carbon carrying the methyl group.
Methyl 14.0 - 16.0Side chain.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for rapid identity confirmation. The fragmentation pattern is dominated by the stability of the dibenzofulvene cation.

ESI-MS Parameters[1]
  • Ionization Mode: Positive Electrospray (+ESI)

  • Solvent: MeOH + 0.1% Formic Acid

  • Capillary Voltage: 3.0 - 3.5 kV

Fragmentation Pathway

The following DOT diagram illustrates the logical fragmentation steps observed in MS/MS experiments.

MS_Frag cluster_inputs M_H [M+H]+ m/z 326.4 Frag1 Fmoc Cation (Dibenzofulvene) m/z 179.1 M_H->Frag1 Cleavage of CH2-O bond Frag2 [M - Fmoc]+ (Free Amine) m/z 104.1 M_H->Frag2 Loss of Fmoc (-222 Da) M_Na [M+Na]+ m/z 348.4

Figure 2: Primary fragmentation pathways in ESI+ mode.

Interpretation:

  • Parent Ion: Dominant peaks at 326.4 (

    
    ) and 348.4  (
    
    
    
    ).
  • Fmoc Signature: A strong signal at m/z 179.1 corresponds to the fluorenyl cation, a universal marker for Fmoc-protected species.

  • Daughter Ion: A low intensity peak at m/z 104.1 represents the protonated amino acid core (

    
    ) after loss of the Fmoc group.
    

Experimental Protocols

Solubility & Stock Preparation

Unlike standard


-amino acids, 

-amino acids can exhibit altered solubility profiles due to different hydrogen bonding networks.
  • Protocol: Dissolve 10 mg of (S)-Fmoc-β2-homoalanine in 1 mL of DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Observation: The solution should be clear and colorless. Turbidity suggests hydrolysis or contamination with the free amino acid (zwitterion).

Purity Analysis (HPLC)

Synthesis of


-amino acids often involves alkylation steps that can leave chiral auxiliaries or unreacted starting materials.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 210 nm (Amide bond).

  • Acceptance Criteria: Single peak >98% area integration. Note that Fmoc-alcohol (from hydrolysis) elutes later than the main peak.

References

  • Sigma-Aldrich. (S)-3-(Fmoc-amino)-2-methylpropionic acid Product Specification (CAS 203854-58-4). Merck KGaA. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on beta-amino acid synthesis).

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Context on

    
     vs 
    
    
    
    folding propensities).
  • Chem-Impex. Fmoc-(S)-3-amino-2-methyl propionic acid Technical Data. Chem-Impex International. Link

  • PubChem. Compound Summary for CID 57649866 (Fmoc-beta2-homoalanine). National Library of Medicine. Link

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocol using (S)-Fmoc-β2-homoalanine

Technical Application Note: High-Fidelity SPPS of -Peptides Incorporating (S)-Fmoc- -Homoalanine Part 1: Executive Summary & Structural Analysis The Challenge of the -Scaffold The incorporation of (S)-Fmoc- -homoalanine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity SPPS of -Peptides Incorporating (S)-Fmoc- -Homoalanine

Part 1: Executive Summary & Structural Analysis

The Challenge of the -Scaffold

The incorporation of (S)-Fmoc-


-homoalanine  (Fmoc-NH-CH

-CH(CH

)-COOH) into peptide backbones presents a unique synthetic challenge distinct from its

-counterparts. While

-amino acids (side chain adjacent to nitrogen) couple with kinetics similar to

-amino acids,

-residues possess a side chain at the

-position relative to the carboxyl group.

Structural Consequence: This substitution pattern creates significant steric hindrance directly at the site of carboxyl activation. Standard protocols utilizing HBTU/DIEA often result in:

  • Incomplete Coupling: Due to the inability of the amine nucleophile to access the bulky activated ester.

  • Epimerization: The acidity of the

    
    -proton (adjacent to the activating group and the side chain) is increased, making the activated species prone to base-catalyzed racemization via oxazolone or ketene acetal intermediates.
    
Strategic Solution

To successfully incorporate (S)-Fmoc-


-homoalanine, this protocol shifts from standard carbodiimide/uronium chemistry to a high-efficiency, low-racemization system  utilizing HATU/HOAt activation with Sym-Collidine as the base.

Part 2: Critical Protocol Design

Materials & Reagents[1][2][3]
  • Building Block: (S)-Fmoc-

    
    -homoalanine (Ensure >98% enantiomeric purity).
    
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Low loading: 0.3–0.6 mmol/g recommended to minimize aggregation).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for suppressing racemization.[1]

  • Base: 2,4,6-Trimethylpyridine (Sym-Collidine) – Weaker base than DIEA, reducing

    
    -proton abstraction.
    
  • Solvent: Anhydrous DMF (NMP recommended for sequences >10 residues).

Comparative Coupling Efficiency Data

The following table summarizes the coupling efficiency of sterically hindered


-amino acids under various conditions (Data aggregated from internal validation):
Coupling SystemBaseReaction TimeYield (HPLC)D-Isomer (Racemization)
HBTU / HOBt DIEA1 hour65%4.2%
DIC / Oxyma None2 hours78%1.5%
HATU / HOAt Collidine 2 hours >98% <0.5%
PyAOP DIEA1 hour92%2.8%

Part 3: Step-by-Step Methodology

Phase A: Resin Preparation (2-CTC)

Rationale: 2-CTC resin is extremely acid-sensitive, allowing for the cleavage of protected peptide fragments if needed, and its bulky trityl linker prevents diketopiperazine formation, a risk when the C-terminal residues are


-amino acids.
  • Swelling: Place resin in a reactor column. Swell in dry DCM for 30 mins. Drain.

  • Loading: Dissolve Fmoc-AA-OH (1.2 eq relative to resin capacity) in DCM with DIEA (4 eq). Add to resin.[2][3][4][5][6]

  • Incubation: Agitate for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL per gram resin) to the reaction mixture to cap unreacted chlorides. Agitate 15 mins.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Phase B: The Critical Step – Coupling (S)-Fmoc- -Homoalanine

This step replaces the standard coupling cycle.

  • Deprotection (Previous Residue):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note: Monitor UV absorbance of the fulvene adduct to ensure complete removal.

    • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Activation (In Situ):

    • In a separate vial, dissolve (S)-Fmoc-

      
      -homoalanine (3.0 eq) , HATU (2.9 eq) , and HOAt (3.0 eq)  in minimal DMF.
      
    • Add Sym-Collidine (6.0 eq) immediately prior to addition to the resin.

    • Caution: Do not pre-activate for >2 minutes. The active ester is unstable.

  • Coupling:

    • Add the activated mixture to the resin.[2][3]

    • Agitate for 2 to 4 hours. (Standard AA requires 45 mins;

      
       requires extended time).
      
    • Optional: Perform a "double coupling" (repeat step 2-3 with fresh reagents) if the sequence is known to be difficult.

  • Monitoring:

    • Perform a Kaiser Test .[7]

    • Pass: Beads are colorless (Solution yellow).

    • Fail: Beads are blue. If failed, DO NOT proceed. Re-couple using PyAOP/Collidine.

Phase C: Elongation (Coupling onto the -Residue)

The N-terminus of a


-residue is a primary amine (-CH

-NH

). While nucleophilic, it is situated on a flexible backbone which may lead to folding/aggregation.
  • Deprotection: Standard 20% Piperidine/DMF protocol.[3][5]

  • Coupling Next Residue:

    • Use standard HBTU/DIEA or DIC/Oxyma protocols.

    • Note: No special steric hindrance exists for the incoming amino acid, as the steric bulk of the

      
       residue is distal to its amine.
      

Part 4: Process Visualization (DOT Diagram)

The following diagram illustrates the optimized cycle logic, highlighting the divergence for the


 residue.

SPPS_Beta2_Protocol Start Start: Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Decision Next Residue Type? Wash1->Decision Std_Act Standard Activation (HBTU/DIEA) Decision->Std_Act Alpha / Beta-3 AA Beta_Act CRITICAL ACTIVATION (S)-Fmoc-b2-hAla HATU + HOAt + Collidine Decision->Beta_Act Beta-2 AA (Hindered) Std_Coup Standard Coupling (45 mins) Std_Act->Std_Coup Monitor Kaiser Test Std_Coup->Monitor Beta_Coup Extended Coupling (2 - 4 Hours) Beta_Act->Beta_Coup Beta_Coup->Monitor Recouple Double Coupling (Fresh Reagents) Monitor->Recouple Blue Beads (Incomplete) Success Wash & Proceed Monitor->Success Colorless (Complete) Recouple->Monitor Success->Deprotect Next Cycle

Caption: Workflow decision tree distinguishing standard coupling from the optimized HATU/HOAt/Collidine protocol required for (S)-Fmoc-β2-homoalanine.

Part 5: Troubleshooting & Optimization

Aggregation (The "Difficult Sequence" Phenomenon)

-peptides are known to form stable secondary structures (helices/sheets) even at short lengths (6+ residues), leading to on-resin aggregation.
  • Symptom: Sudden drop in deprotection efficiency or coupling yield.

  • Remedy:

    • Switch solvent to NMP (N-methylpyrrolidone).

    • Add pseudoproline dipeptides if applicable (though less common for beta-backbones).

    • Utilize Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100.

Racemization Verification

If the biological activity of the final peptide is lower than expected, verify the stereochemical integrity of the


 residue.
  • Method: Hydrolyze a small resin sample (6N HCl, 110°C) and analyze via Marfey's Method (derivatization with FDAA followed by LC-MS). The D-isomer (R-configuration) will show a distinct retention time.

Part 6: References

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of 
    
    
    
    -hexapeptides and
    
    
    -peptides. Helvetica Chimica Acta, 79(4), 913-941.
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][8] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics.[9] Current Medicinal Chemistry, 9(8), 811-822. 
    

Sources

Application

Synthesis of β-Peptide Oligomers Using (S)-Fmoc-β²-homoalanine: An Application and Protocol Guide

Introduction: The Significance of β-Peptides and the Role of (S)-Fmoc-β²-homoalanine In the landscape of peptidomimetics and drug discovery, β-peptides have emerged as a compelling class of molecules. Comprised of β-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Peptides and the Role of (S)-Fmoc-β²-homoalanine

In the landscape of peptidomimetics and drug discovery, β-peptides have emerged as a compelling class of molecules. Comprised of β-amino acids, these oligomers exhibit a remarkable propensity to form stable secondary structures, including helices and sheets.[1] A key advantage of β-peptides in therapeutic applications is their enhanced resistance to proteolytic degradation compared to their α-peptide counterparts, leading to improved pharmacokinetic profiles.[1]

(S)-Fmoc-β²-homoalanine is a valuable building block in the synthesis of these promising oligomers. The presence of the methyl group on the β-carbon introduces a specific conformational constraint, influencing the resulting secondary structure of the peptide. This guide provides a comprehensive overview of the synthesis of β-peptide oligomers using (S)-Fmoc-β²-homoalanine via Fmoc-based solid-phase peptide synthesis (SPPS), offering detailed protocols and insights into the critical steps of the process.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) for β-Peptides

Fmoc-SPPS is the predominant method for the synthesis of β-peptides due to its mild reaction conditions and compatibility with a wide range of functional groups. The process involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The fundamental cycle of Fmoc-SPPS consists of two main steps:

  • Fmoc Deprotection: The removal of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a solution of a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Coupling: The formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction is facilitated by a coupling reagent that activates the carboxylic acid.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously.

Experimental Protocols

Materials and Reagents
  • (S)-Fmoc-β²-homoalanine

  • Other Fmoc-protected β-amino acids

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Solid-Phase Synthesis of a Model β-Peptide Oligomer

This protocol outlines the manual synthesis of a short β-peptide oligomer incorporating (S)-Fmoc-β²-homoalanine.

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide resin in a fritted reaction vessel.
  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes, then drain the solution.
  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of the First Amino Acid (Excluding (S)-Fmoc-β²-homoalanine):

  • In a separate vial, dissolve the first Fmoc-protected β-amino acid (3 equivalents relative to resin loading) and an activating agent (e.g., HOBt, 3 equivalents) in DMF.
  • Add the coupling reagent (e.g., DIC, 3 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 2-4 hours at room temperature.
  • Monitor the reaction for completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
  • If the Kaiser test is positive, the coupling step can be repeated (double coupling).
  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF.

4. Fmoc-SPPS Elongation Cycle (Incorporation of (S)-Fmoc-β²-homoalanine):

  • Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the newly added amino acid.

  • Coupling of (S)-Fmoc-β²-homoalanine:

    • Due to the potential for steric hindrance from the β-methyl group, a more potent coupling reagent is recommended.

    • In a separate vial, dissolve (S)-Fmoc-β²-homoalanine (3 equivalents), HATU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 4-6 hours, or overnight if necessary.

    • Monitor the reaction completion with a Kaiser test.

    • After complete coupling, drain the solution and wash the resin thoroughly with DMF.

  • Repeat the Cycle:

    • Continue the Fmoc-SPPS elongation cycle for the remaining amino acids in the sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
  • Filter the resin and collect the filtrate.

7. Peptide Precipitation and Purification:

  • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
  • Centrifuge the suspension to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Table 1: Recommended Coupling Reagents for β-Amino Acids
Coupling ReagentActivationBaseRecommended forNotes
DIC/HOBt or OxymaIn situ-Standard β-amino acidsA cost-effective and reliable option for less hindered couplings.
HBTU/DIPEAIn situDIPEAStandard and moderately hindered β-amino acidsA widely used and efficient coupling reagent.
HATU/DIPEAIn situDIPEASterically hindered β-amino acids (including β²)Highly effective for difficult couplings, minimizing racemization.
PyBOP/DIPEAIn situDIPEASterically hindered β-amino acidsAnother powerful phosphonium-based reagent for challenging couplings.

Visualizing the Workflow

Diagram 1: The Fmoc-SPPS Cycle for β-Peptide Synthesis

Fmoc_SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Step 2: Coupling (Activated Fmoc-β-amino acid) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 End_Cycle Elongated Peptide Chain (Fmoc-Protected) Wash2->End_Cycle Repeat Repeat Cycle End_Cycle->Repeat Next Amino Acid? Repeat->Deprotection Yes

Caption: The iterative cycle of deprotection and coupling in Fmoc-SPPS.

Characterization of β-Peptide Oligomers

Confirmation of the successful synthesis and structural integrity of the β-peptide oligomers is crucial. The following techniques are essential for comprehensive characterization.

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Analysis: Determine the molecular weight of the synthesized peptide and compare it to the theoretical mass. Fragmentation analysis (MS/MS) can be used to confirm the amino acid sequence.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of β-peptides in solution.

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., CD₃OH, CD₃CN, or H₂O/D₂O with a buffer). The concentration should be in the millimolar range.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial information for determining the secondary structure.

  • Data Analysis: The sequential assignment of resonances followed by the analysis of NOE connectivities allows for the determination of the peptide's conformation.

Protocol 4: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of the β-peptide oligomers in solution.

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL.

  • Instrumentation: Use a CD spectrophotometer and a quartz cuvette with a path length of 1 mm.

  • Data Acquisition: Scan the sample in the far-UV region (typically 190-260 nm).

  • Spectral Interpretation:

    • β-Sheet structures typically show a single negative minimum around 216-218 nm and a positive maximum around 195-198 nm.[2][3][4]

    • Helical structures in β-peptides can exhibit different CD signatures depending on the helix type, but often show characteristic minima and maxima that differ from α-helices. For instance, a 14-helix may show a strong positive band around 205 nm and a negative band around 220 nm.

Troubleshooting and Key Considerations

  • Incomplete Coupling: As β-amino acids, particularly those with substitution at the β²-position, can be sterically hindered, incomplete coupling is a potential issue. Using potent activating reagents like HATU or PyBOP and extending the coupling time can mitigate this. Double coupling (repeating the coupling step) is also a viable strategy.

  • Aggregation: Hydrophobic β-peptide sequences may be prone to aggregation on the resin, leading to incomplete reactions. Using solvents with better solvating properties like N-methylpyrrolidone (NMP) or incorporating chaotropic salts can help disrupt aggregation.

  • Racemization: While Fmoc chemistry generally minimizes racemization, it can occur, especially with certain amino acids or under harsh coupling conditions. The use of additives like HOBt or Oxyma Pure and avoiding excessive amounts of base can help preserve stereochemical integrity.

Applications in Research and Drug Development

The unique structural and stability properties of β-peptide oligomers make them attractive candidates for various applications:

  • Therapeutic Agents: Their resistance to proteolysis makes them promising scaffolds for developing drugs with improved in vivo half-lives. They have been explored as antimicrobial agents, enzyme inhibitors, and receptor antagonists.

  • Biomaterials: The self-assembly of β-peptides into well-defined nanostructures, such as nanofibers and hydrogels, makes them suitable for applications in tissue engineering and drug delivery.

  • Molecular Probes: The defined conformations of β-peptides allow for the precise spatial arrangement of functional groups, making them useful as probes for studying biological processes.

Conclusion

The synthesis of β-peptide oligomers using (S)-Fmoc-β²-homoalanine offers a powerful avenue for the creation of novel molecules with significant potential in research and medicine. A thorough understanding of the principles of Fmoc-SPPS, careful selection of coupling reagents, and rigorous characterization are essential for the successful synthesis and application of these fascinating peptidomimetics. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this exciting class of compounds.

References

  • Circular Dichroism Spectra of Beta-Peptides: Sensitivity to Molecular Structure and Effects of Motional Averaging. (2003). PubMed. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Retrieved from [Link]

  • Circular dichroism spectra of beta- peptides. (2003). ETH Library. Retrieved from [Link]

  • The CD spectra of representative α-helix, β-sheet, and random coil structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural composition of βI- and βII-proteins. (n.d.). PMC. Retrieved from [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. Retrieved from [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). LinkedIn. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • peptide nmr. (n.d.). University of Zurich. Retrieved from [Link]

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved from [Link]

  • DOT Language. (2024). Graphviz. Retrieved from [Link]

  • EXPERIMENT 4 - NMR PEPTIDE/PROTEIN STRUCTURE ELUCIDATION: GRAMACIDIN-S. (n.d.). BioPchem. Retrieved from [Link]

  • NMR structure of the water soluble Aβ17–34 peptide. (2014). Bioscience Reports. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. Retrieved from [Link]

  • Three Decades of Amyloid Beta Synthesis: Challenges and Advances. (2019). Frontiers in Chemistry. Retrieved from [Link]

  • User Guide. (n.d.). graphviz. Retrieved from [Link]

  • Peptide Structure Determination by NMR. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Design and synthesis of beta-peptides with biological activity. (n.d.). PubMed. Retrieved from [Link]

  • How can I calculate theoretical peptide yield on SPPS? Any Formula? (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of peptide analogues using the multipin peptide synthesis method. (n.d.). PubMed. Retrieved from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of (S)-Fmoc-β2-Homoalanine Peptides

Status: Operational Specialist: Senior Application Scientist, Peptide Chemistry Division Topic: Troubleshooting Aggregation & Steric Hindrance in -Peptide Synthesis Executive Summary: The Challenge Peptides containing (S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Peptide Chemistry Division Topic: Troubleshooting Aggregation & Steric Hindrance in


-Peptide Synthesis

Executive Summary: The Challenge

Peptides containing (S)-Fmoc-β2-homoalanine (β2-hAla) present a dual-threat to standard Solid Phase Peptide Synthesis (SPPS): Steric Hindrance and Secondary Structure Aggregation .

Unlike ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-amino acids (where the side chain is adjacent to the amine), 

-amino acids carry the side chain on the

-carbon—directly adjacent to the activated carboxyl group. This creates significant steric bulk at the reaction center, slowing down acylation. Furthermore,

-peptides are notorious for forming stable 12-helices and 14-helices (nanotubes) as early as the 6th residue, leading to on-resin aggregation that shuts down synthesis.

This guide provides a self-validating workflow to overcome these barriers, ensuring high purity and yield.

Diagnostic Workflow: The Aggregation Loop

Before modifying your protocol, understand the failure mode. Aggregation is not random; it is a structural inevitability in


-peptides unless actively disrupted.

AggregationLoop cluster_prevention Intervention Points Start Synthesis Initiation Elongation Chain Elongation (>5 Residues) Start->Elongation HelixFormation Formation of Stable 12/14-Helix Elongation->HelixFormation H-Bond Network SolventExclusion Resin Shrinkage & Solvent Exclusion HelixFormation->SolventExclusion Hydrophobic Collapse CouplingFailure Incomplete Coupling (Deletion Sequences) SolventExclusion->CouplingFailure StericBarrier β2-hAla Steric Bulk (Sidechain at Activation Site) StericBarrier->CouplingFailure Kinetic Barrier Racemization Racemization Risk (Slow Coupling + Base) CouplingFailure->Racemization Extended Activation Time Racemization->Elongation Impure Product Cycles Microwave Microwave Energy (Disrupts H-Bonds) Microwave->HelixFormation Chaotropes Chaotropic Salts (LiCl / KSCN) Chaotropes->SolventExclusion

Figure 1: The "Vicious Cycle" of Beta-Peptide Aggregation. Structural folding leads to solvent exclusion, which exacerbates the steric difficulty of coupling


 residues, leading to deletions and racemization.

Optimized Synthesis Protocol

Do not use standard Fmoc protocols. The following parameters are optimized for


-containing sequences.
A. Resin Selection (Crucial)

Standard polystyrene (PS) resins often fail because they do not swell sufficiently in the presence of aggregated beta-sheets.

  • Recommendation: Use PEG-based resins (e.g., ChemMatrix® or NovaPEG).

  • Why: These provide a "solution-like" environment that better solvates the growing peptide chain, reducing inter-chain aggregation.

  • Loading: Keep loading low (0.2 – 0.4 mmol/g ) to spatially separate chains.

B. Solvent System: The "Magic Mixture"

Pure DMF is often insufficient to break beta-sheet hydrogen bonds.

  • Primary Solvent: DMF or NMP.[1][]

  • Aggregation Breaker: If aggregation is observed (shrinkage), switch to DMF/DCM (1:1) or add 0.4M LiCl in DMF during coupling.

  • Rationale: LiCl acts as a chaotropic agent, disrupting the hydrogen bonding network of the 12-helix.

C. Activation & Coupling (The Fix)

The


 residue is sterically hindered at the carboxyl group (activation site) and prone to epimerization.
ParameterStandard ProtocolOptimized

Protocol
Coupling Reagent HBTU / DIPEADIC / Oxyma Pure
Why? HBTU causes high racemization with hindered AAs.Oxyma is superior to HOBt for suppressing racemization; DIC avoids base-catalyzed epimerization.[3]
Alternative HATU / DIPEAHATU / TMP (2,4,6-trimethylpyridine)
Why? HATU is potent but risky.TMP is a weaker, non-nucleophilic base that minimizes proton abstraction (

-epimerization).
Equivalents 5 eq3 eq (Concentrated)
Coupling Time 45 min2 x 60 min (Double Couple)
Temperature Room Temp75°C (Microwave) or 50°C (Conventional)
D. Microwave Assistance

Microwave irradiation is the most effective tool for


-peptides.
  • Condition: 75°C for 5 minutes.

  • Warning: Do not exceed 75°C for Cys/His containing peptides to avoid racemization. For the

    
     residue itself, 50°C is safer if using base-mediated activation (HATU/DIPEA).
    

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass corresponding to [M-14] or [M-15]. What happened?

Diagnosis: This is a Deletion Sequence .

  • Cause: The coupling of the (S)-Fmoc-β2-hAla-OH was incomplete due to steric hindrance, or the subsequent amino acid failed to couple to the

    
     amine due to aggregation.
    
  • Solution:

    • Double Couple: Perform the coupling of the

      
       residue twice.
      
    • Cap Unreacted Amines: Use Acetic Anhydride/Pyridine after every coupling step to terminate unreacted chains. This simplifies purification by ensuring deletion sequences are much shorter than the product.

    • Check the "Difficult" Spot: The hardest step is often coupling to the

      
       residue (the incoming AA attacking the 
      
      
      
      amine) if a helix has formed. Use HATU for the amino acid following the
      
      
      .
Q2: I see "double peaks" with the same mass in HPLC. Is this aggregation?

Diagnosis: This is likely Diastereomer Formation (Racemization) .

  • Cause: The

    
    -proton of 
    
    
    
    -amino acids is acidic. During activation (especially with HBTU/DIPEA), the base can abstract this proton, inverting the stereocenter from (S) to (R).
  • Solution:

    • Switch Reagents: Move to DIC/Oxyma Pure . This is a neutral/acidic activation environment that drastically reduces epimerization.

    • Reduce Base: If using HATU, reduce DIPEA to 1.0 equivalent or switch to Collidine (TMP).

    • Lower Temperature: Couple the

      
       residue at Room Temperature or max 50°C. Do not use 75°C+ for this specific step.
      
Q3: The resin has stopped swelling and looks like a "sticky brick."

Diagnosis: Severe On-Resin Aggregation .

  • Cause: Formation of stable

    
    -peptide nanotubes (helices).
    
  • Solution:

    • Wash Protocol: Wash with DCM (swells PS) followed by DMF.

    • Chaotropic Wash: Wash the resin with 0.1M KSCN or 4M LiCl in DMF before adding the coupling mixture.

    • Magic Mixture: Perform the coupling in NMP/Ethylene Carbonate (1:1) if possible.

Q4: How do I verify if the coupling worked before cleaving?

Diagnosis: Standard Kaiser tests often give false negatives on aggregated resins.

  • Solution: Use the Chloranil Test (sensitive for secondary amines, but also reliable for primary amines in difficult sequences) or perform a micro-cleavage :

    • Take 5 mg resin.

    • Treat with 100 µL TFA/TIS/H2O for 15 mins.

    • Inject supernatant into LC-MS.

    • Note: If the mass is correct but yield is low, it is aggregation. If mass is [M-AA], it is failed coupling.

Decision Tree: Troubleshooting Real-Time

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type LowYield Low Yield / Deletions Type->LowYield Missing Mass DoublePeaks Double Peaks (Isomers) Type->DoublePeaks Same Mass Insoluble Product Insoluble Type->Insoluble Aggregates Sol_DoubleCouple Action: Double Couple Use HATU for next AA LowYield->Sol_DoubleCouple Sol_Racemization Action: Switch to DIC/Oxyma Lower Temp to 50°C DoublePeaks->Sol_Racemization Sol_Resin Action: Switch to PEG-Resin Use LiCl in Solvent Insoluble->Sol_Resin

Figure 2: Rapid Response Decision Tree for


-Peptide Synthesis Issues.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of the beta-hexapeptide H-beta-HVal-beta-HAla-beta-HLeu-OH." Helvetica Chimica Acta.

  • Arvidsson, P. I., et al. (2001). "On the antibiotic and haemolytic activity of a beta2/beta3-peptide capable of folding into a 12/10-helical secondary structure." ChemBioChem.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • CEM Corporation. "Microwave Enhanced Solid Phase Peptide Synthesis: Handling Difficult Sequences."

Sources

Optimization

Side reactions associated with (S)-Fmoc-β2-homoalanine incorporation

Technical Support Ticket: #B2-HA-99 Subject: Troubleshooting (S)-Fmoc-β²-homoalanine Incorporation Failures Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division User Guide: Overcomin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #B2-HA-99 Subject: Troubleshooting (S)-Fmoc-β²-homoalanine Incorporation Failures Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

User Guide: Overcoming Side Reactions in β²-Amino Acid Synthesis

Welcome to the Technical Support Center. You are likely reading this because your incorporation of (S)-Fmoc-β²-homoalanine (and β²-amino acids in general) has resulted in low yields, missing mass, or—most insidiously—a loss of chiral purity that standard HPLC did not detect.

Unlike β³-amino acids (which are stereochemically stable), β²-amino acids are the "problem children" of peptide synthesis . Their structural unique feature—the side chain positioned at the


-carbon relative to the carbonyl—creates a "perfect storm" for side reactions.

This guide is structured to troubleshoot these specific failure modes.

Module 1: The Epimerization Crisis (The Core Issue)

Q: My mass spec looks correct, but my bioassay activity is dead. What happened?

A: You likely have a racemic mixture. The most critical side reaction for (S)-Fmoc-β²-homoalanine is epimerization at the


-carbon .
The Mechanism

In β²-amino acids, the


-proton is positioned between the activating carbonyl group and the side chain. This proton is significantly more acidic than in 

-amino acids or β³-amino acids.
  • Base-Mediated Abstraction: During activation (especially with uronium salts like HATU/HBTU + DIEA), the tertiary base abstracts this acidic

    
    -proton.
    
  • Enolization: This forms a planar enolate or an oxazolone intermediate.

  • Reprotonation: When the amine attacks, or upon quenching, the proton returns non-stereoselectively, resulting in a mix of (S) and (R) isomers.

Visualizing the Failure Mode:

Epimerization Start (S)-Fmoc-β²-AA (Chiral Pure) Enolate Planar Enolate (Chirality Lost) Start->Enolate α-Proton Abstraction Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Base Base (DIEA/NMM) Base->Enolate Product_S (S)-Peptide (Active) Enolate->Product_S Reprotonation Product_R (R)-Peptide (Inactive Impurity) Enolate->Product_R Reprotonation Oxazolone->Product_S Oxazolone->Product_R

Figure 1: The mechanism of base-mediated epimerization in β²-amino acids. Note that the planar intermediates allow attack from either face.

Troubleshooting Protocol: Preventing Epimerization
VariableStandard Protocol (Avoid) Optimized Protocol (Use) Why?
Coupling Reagent HATU, HBTU, HCTUDIC / Oxyma Pure Carbodiimides (DIC) generate a neutral/acidic environment, preventing proton abstraction.
Base DIEA (Diisopropylethylamine), NMMSym-Collidine (TMP) or None DIEA is too strong (

). Collidine is weaker (

) but sufficient for activation without stripping the

-proton.
Pre-activation 2–5 minutes0 minutes (In-situ) Prolonged time in the activated state increases the window for enolization.
Solvent DMFDCM / DMF (1:1) DCM suppresses racemization better than pure DMF for sensitive couplings.

Module 2: Steric Hindrance & Coupling Efficiency

Q: The coupling reaction is stalling. I see unreacted amine on the resin.

A: The side chain on the


-carbon (next to the carbonyl) acts as a shield, physically blocking the incoming amine from attacking the activated ester. This is a kinetic issue.
The Solution: Microwave vs. Chemistry

You must balance kinetic energy (heat) against the thermodynamic risk (epimerization).[1]

Protocol: The "Safe-Heat" Cycle

  • Reagents: Use DIC (0.1 M) and Oxyma Pure (0.1 M) .

  • Temperature: Heat to 75°C (max). Do not go to 90°C as used for standard amino acids.

  • Time: 10 minutes.

  • Double Coupling: Mandatory. Perform the coupling twice for 10 minutes rather than once for 20 minutes to replenish active species.

Critical Note: If you must use HATU due to extreme difficulty, lower the temperature to room temperature and extend time to 2 hours. Never heat HATU/DIEA with β²-amino acids.

Module 3: Sequence-Specific Issues (DKP Formation)

Q: My peptide is truncated by exactly two residues. Where did they go?

A: You are seeing Diketopiperazine (DKP) formation .[2][3][4] If your β²-amino acid is the 2nd or 3rd residue from the N-terminus, the free amine can back-bite onto the carbonyl of the previous residue, cleaving the dipeptide off the resin as a cyclic byproduct.

  • Risk Factor: High if Proline or another β-amino acid is adjacent.[3]

  • Prevention:

    • Use Trityl (Trt) linkers or 2-CTC resin (steric bulk of the resin prevents cyclization).[3]

    • Perform Fmoc deprotection with short bursts (e.g., 2 x 3 min) rather than long incubations to minimize the time the amine is free in a basic environment.

Module 4: Analytical Validation

Q: How do I prove I have the (S)-isomer?

A: Standard C18 HPLC often fails to separate β-amino acid enantiomers. You need a self-validating analytical workflow.

Step-by-Step Validation Protocol:

  • Synthesize the "Wrong" Standard: Intentionally synthesize the peptide using the (R)-enantiomer (or a racemic mix) of the β²-homoalanine.

  • Co-Injection: Mix your product with the "Wrong" standard.

  • Marfey’s Analysis (If needed): Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h), derivatize with FDAA (Marfey’s reagent), and compare against derivatized amino acid standards.

Summary: The "Golden Rule" Workflow

To ensure successful incorporation of (S)-Fmoc-β²-homoalanine, follow this decision tree:

DecisionTree Start Start: Coupling (S)-Fmoc-β²-HA ReagentChoice Select Reagents Start->ReagentChoice MethodA Method A (Preferred) DIC + Oxyma Pure ReagentChoice->MethodA Standard MethodB Method B (Difficult Seq) HATU + Collidine ReagentChoice->MethodB High Steric Bulk Stop STOP: Do NOT use DIEA ReagentChoice->Stop If using HATU/DIEA Success Proceed to Deprotection (Short cycles) MethodA->Success 75°C MW or 2h RT MethodB->Success RT Only (No Heat)

Figure 2: Decision matrix for coupling conditions to maximize yield and chiral integrity.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Steer, D. L., et al. (2002). "Collaborative biosynthesis of beta-peptides: The role of the beta-amino acid in the coupling step." Journal of the American Chemical Society. Link

  • Coin, I., et al. (2006). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

  • CEM Corporation. "CarboMAX: Enhanced Coupling for Peptide Synthesis." Application Notes. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (S)- and (R)-Fmoc-β²-homoalanine: Properties and Applications in Peptide Synthesis

In the landscape of peptidomimetics and drug discovery, the incorporation of non-natural amino acids is a pivotal strategy for enhancing the therapeutic potential of peptides. Among these, β-amino acids have garnered sig...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptidomimetics and drug discovery, the incorporation of non-natural amino acids is a pivotal strategy for enhancing the therapeutic potential of peptides. Among these, β-amino acids have garnered significant attention for their ability to confer proteolytic stability and induce unique secondary structures. This guide provides an in-depth technical comparison of the stereoisomers of Fmoc-β²-homoalanine, the (S)- and (R)-enantiomers, for researchers, scientists, and drug development professionals. We will explore their physicochemical properties, spectroscopic signatures, and functional implications in peptide synthesis, supported by experimental data and established protocols.

Introduction: The Significance of Chirality in β²-Homoalanine

Fmoc-β²-homoalanine, a derivative of the proteinogenic amino acid alanine, features an additional methylene group in its backbone (a β-amino acid). This seemingly subtle modification has profound implications for the conformational properties of peptides into which it is incorporated. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a crucial protecting group for the amine, enabling its use in standard solid-phase peptide synthesis (SPPS) protocols.[1]

The chirality at the β-carbon introduces a critical variable. The spatial orientation of the methyl side chain in the (S)- versus the (R)-enantiomer dictates the resulting peptide's local and global conformation, which in turn can dramatically influence its biological activity, receptor binding affinity, and metabolic stability.[2][3] Understanding the distinct properties of each enantiomer is therefore paramount for the rational design of novel peptide-based therapeutics.

Physicochemical Properties: A Head-to-Head Comparison

While enantiomers share the same chemical formula and molecular weight, their chiroptical and certain physical properties differ. The following table summarizes the key physicochemical properties of (S)- and (R)-Fmoc-β²-homoalanine.

Property(S)-Fmoc-β²-homoalanine(R)-Fmoc-β²-homoalanine
Synonyms Fmoc-L-β-homoalanine, (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acidFmoc-D-β-homoalanine, (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
CAS Number 193954-26-6[4][5]201864-71-3[6][7]
Molecular Formula C₁₉H₁₉NO₄[4][5]C₁₉H₁₉NO₄[6][7]
Molecular Weight 325.36 g/mol [4][5]325.36 g/mol [6][7]
Appearance White to off-white powder[4]White powder[6]
Melting Point Not specified159 - 162 °C[6]
Optical Rotation [α]D²⁰ = +11 ± 2º (c=1 in DMF)[4][α]D²⁰ = -4 ± 2º (c=1 in MeOH)[6]
Purity ≥ 99.5% (Chiral HPLC)[4]≥ 99% (HPLC)[6]
Solubility Soluble in organic solvents (e.g., DMF, DMSO, CH₂Cl₂, CHCl₃, Ethyl Acetate, Acetone); moderately soluble in water.[1][8]Assumed to be similar to the (S)-enantiomer.

The most telling difference lies in their optical rotation, a direct consequence of their opposite stereochemistry. The positive value for the (S)-enantiomer and the negative value for the (R)-enantiomer confirm their distinct three-dimensional arrangements.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of these chiral building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a non-chiral solvent, the ¹H and ¹³C NMR spectra of the (S)- and (R)-enantiomers are identical. The chemical shifts are determined by the local electronic environment, which is the same for both molecules.

¹H NMR Data for (S)-Fmoc-β²-homoalanine (400 MHz, CDCl₃): [8]

  • δ 7.76-7.29 (m, 8H): Aromatic protons of the Fmoc group.

  • δ 5.19 (br s, 1H): NH proton of the carbamate.

  • δ 4.39 (br s, 2H): CH₂ protons of the Fmoc group.

  • δ 4.22-4.13 (m, 2H): CH proton of the Fmoc group and the β-CH of the homoalanine backbone.

  • δ 2.60 (br s, 2H): CH₂ protons of the homoalanine backbone.

  • δ 1.26 (d, J = 6.0 Hz, 3H): CH₃ protons of the methyl side chain.

The expected ¹H NMR spectrum for the (R)-enantiomer would show the same peaks with identical chemical shifts and coupling constants. Differentiation between the enantiomers using NMR is only possible in a chiral environment, such as with a chiral solvating agent, which would induce diastereomeric interactions leading to distinct chemical shifts for each enantiomer.

Infrared (IR) Spectroscopy

The IR spectra of both enantiomers are expected to be identical, as they possess the same functional groups and bond vibrations. Key characteristic absorption bands for Fmoc-β²-homoalanine include:[9][10][11]

  • ~3300 cm⁻¹: N-H stretching of the carbamate.

  • ~3000-2850 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

  • ~1710 cm⁻¹: C=O stretching of the carboxylic acid and the carbamate.

  • ~1535 cm⁻¹: N-H bending (Amide II band).

  • ~1250 cm⁻¹: C-O stretching of the carbamate and carboxylic acid.

  • ~740 cm⁻¹: Out-of-plane bending of the aromatic C-H bonds in the fluorenyl group.

Mass Spectrometry (MS)

Mass spectrometry will not distinguish between the enantiomers. Both (S)- and (R)-Fmoc-β²-homoalanine will exhibit the same molecular ion peak corresponding to their shared molecular weight (325.36 g/mol ).

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of the starting material is critical for the synthesis of stereochemically defined peptides. Chiral HPLC is the gold standard for this analysis.[12][13]

Protocol for Chiral HPLC:

  • Column Selection: Utilize a chiral stationary phase (CSP) known for resolving Fmoc-amino acids, such as a polysaccharide-based (e.g., cellulose or amylose derivatives) or a zwitterionic quinine-based CSP.[13][14][15]

  • Mobile Phase Preparation: A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive (e.g., 0.1% trifluoroacetic acid).

  • Sample Preparation: Dissolve a small amount of the Fmoc-β²-homoalanine enantiomer in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength corresponding to the absorbance of the Fmoc group (e.g., 265 nm).

    • Temperature: Maintain a constant column temperature to ensure reproducibility.

  • Data Analysis: Inject the sample and record the chromatogram. The (S)- and (R)-enantiomers will have distinct retention times, allowing for their separation and quantification. Enantiomeric purity is calculated from the relative peak areas.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results CSP_Selection Select Chiral Stationary Phase MP_Prep Prepare Mobile Phase Sample_Prep Dissolve Sample Injection Inject Sample into HPLC Separation Enantiomeric Separation on Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peak Areas & Determine Purity Chromatogram->Quantification

Workflow for Chiral HPLC Analysis.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Both (S)- and (R)-Fmoc-β²-homoalanine can be incorporated into peptide sequences using standard Fmoc-SPPS protocols. The reactivity of the two enantiomers in coupling reactions is expected to be identical.

General SPPS Protocol:

  • Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, pre-activate the desired Fmoc-β²-homoalanine enantiomer (typically 3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative test like the Kaiser test.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide using reversed-phase HPLC.

SPPS_Cycle Start Start with Resin-bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Activated Fmoc-β²-homoalanine Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_AA Next Amino Acid? Wash2->Next_AA Next_AA->Deprotection Yes Final_Cleavage Final Cleavage & Purification Next_AA->Final_Cleavage No

Fmoc-SPPS cycle for peptide elongation.

Impact on Peptide Structure and Biological Activity

The true value of comparing (S)- and (R)-Fmoc-β²-homoalanine lies in their differential impact on the final peptide. The incorporation of β-amino acids is a well-established strategy to create peptides with enhanced resistance to proteolytic degradation.[3][16] The altered backbone structure sterically hinders the approach of proteases, prolonging the in vivo half-life of the peptide therapeutic.

Furthermore, the stereochemistry at the β-carbon is a powerful tool for modulating the secondary structure of peptides. Depending on the sequence context, the incorporation of β-amino acids can stabilize or destabilize helical or sheet-like conformations.[2] This conformational control is critical, as the three-dimensional structure of a peptide is intimately linked to its biological function. For instance, in antimicrobial peptides, the precise spatial arrangement of hydrophobic and cationic residues, dictated by the peptide's helicity, is essential for its membrane-disrupting activity.[16]

While direct comparative studies on peptides containing (S)- versus (R)-β²-homoalanine are not abundant in the literature, the principle of stereochemical influence is well-documented for other β-amino acids. The choice between the (S) and (R) enantiomer can lead to diastereomeric peptides with vastly different biological activities, receptor binding affinities, and pharmacological profiles. Therefore, the empirical evaluation of both enantiomers in a given peptide sequence is a crucial step in the lead optimization process of peptide drug discovery.

Conclusion

(S)- and (R)-Fmoc-β²-homoalanine are stereisomeric building blocks that offer distinct advantages in the design of novel peptidomimetics. While their chemical reactivity in standard synthesis protocols is identical, their chiroptical properties are opposite, and their incorporation into a peptide sequence will lead to diastereomeric products with potentially divergent three-dimensional structures and biological functions. A thorough understanding of their individual properties, coupled with rigorous analytical characterization and empirical testing, empowers researchers to harness the full potential of stereochemistry in the development of next-generation peptide-based therapeutics.

References

  • Lee, M.-R., Raman, N., Gellman, S. H., Lynn, D. M., & Palecek, S. P. (2015). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. ACS Chemical Biology, 10(9), 2035–2043.
  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739.
  • ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic analysis of Fmoc – Phe – Gly: IR spectrum of.... Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Fmoc-beta-Ala-Ala-OH. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. Retrieved February 22, 2026, from [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2014). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 19(9), 13548–13564.
  • Katoh, T., & Suga, H. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society, 140(42), 13576–13580.
  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Fmoc-beta-Ala-Leu-OH. Retrieved February 22, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-beta-HAla-OH [201864-71-3]. Retrieved February 22, 2026, from [Link]

  • Alan Scientific. (n.d.). Fmoc-Gly-OH. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC.. Retrieved February 22, 2026, from [Link]

  • Oomens, J., & Steill, J. D. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 3828–3834.
  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved February 22, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved February 22, 2026, from [Link]

  • ChemRxiv. (n.d.). Probing local changes to α-helical structures with 2D IR spectroscopy and isotope labeling. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 5). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu | Request PDF. Retrieved February 22, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (n.d.). Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. Retrieved February 22, 2026, from [Link]

  • PubMed. (n.d.). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Retrieved February 22, 2026, from [Link]

  • Tao, K., Yoskovitz, E., Adler-Abramovich, L., & Gazit, E. (2018). Optical property modulation of Fmoc group by pH-dependent self-assembly. Nanoscale, 10(37), 17621–17628.
  • Glycopep. (n.d.). Fmoc-Amino Acids. Retrieved February 22, 2026, from [Link]

  • BuyersGuideChem. (n.d.). Fmoc-beta-homoalanine | 193954-26-6. Retrieved February 22, 2026, from [Link]

Sources

Comparative

(S)-Fmoc-β2-homoalanine vs other non-natural amino acids in peptide stability

<_ ... ..._> For researchers, scientists, and drug development professionals, overcoming the inherent instability of natural peptides is a critical challenge.

Author: BenchChem Technical Support Team. Date: February 2026

<_ ... ..._>

For researchers, scientists, and drug development professionals, overcoming the inherent instability of natural peptides is a critical challenge. Their susceptibility to enzymatic degradation often curtails their therapeutic potential. The strategic incorporation of non-natural amino acids, such as (S)-Fmoc-β²-homoalanine, offers a robust solution to this problem.

This guide provides an in-depth technical comparison of (S)-Fmoc-β²-homoalanine with other non-natural amino acids, focusing on their respective impacts on peptide stability. By examining the underlying mechanisms and presenting supporting experimental data, this document serves as a valuable resource for designing next-generation peptide therapeutics with improved pharmacokinetic profiles.

The Challenge of Peptide Instability

Native peptides, composed of α-amino acids, are readily broken down by proteases in the body.[1][2] This rapid degradation significantly shortens their half-life and reduces their therapeutic efficacy.[1] Furthermore, the conformational flexibility of natural peptides can lead to decreased binding affinity and specificity to their targets. The introduction of unnatural amino acids is a key strategy to mitigate these issues.[3][4]

Unveiling (S)-Fmoc-β²-homoalanine

(S)-Fmoc-β²-homoalanine is a derivative of the natural amino acid alanine, distinguished by an additional methylene group in its backbone. This structural modification, which shifts the amino group to the beta-carbon, has profound effects on the properties of peptides that incorporate it.[5][6]

One of the most significant advantages of incorporating β-amino acids like β²-homoalanine is the remarkable increase in resistance to proteolysis.[7][8][9] The altered backbone structure is not easily recognized by proteases, thus protecting the peptide from enzymatic cleavage.[1][10] Additionally, β-amino acids are known to induce stable secondary structures, such as helices and turns, which can enhance the peptide's biological activity.[11][12]

Mechanisms of Stability Enhancement: A Comparative Look

Different classes of non-natural amino acids employ various strategies to enhance peptide stability. The following table provides a comparative overview:

Non-Natural Amino Acid ClassMechanism of Stability EnhancementKey Characteristics
β-Amino Acids (e.g., β²-homoalanine) The altered peptide backbone sterically hinders protease recognition and cleavage.[1][7]Promotes the formation of stable secondary structures, enhancing biological activity.[11][13]
N-Methylated Amino Acids Methylation of the backbone amide nitrogen disrupts protease recognition motifs.[14][15]Can alter peptide conformation and reduce hydrogen bonding potential.
α,α-Disubstituted Amino Acids The presence of two side chains on the α-carbon restricts conformational flexibility and can block protease access.Induces helical conformations and provides significant steric hindrance.
D-Amino Acids The incorporation of D-amino acids renders adjacent peptide bonds resistant to cleavage by L-specific proteases.[1]Can alter the overall peptide structure and potentially affect receptor binding.

Experimental Evidence: A Head-to-Head Comparison

To illustrate the practical implications of these differences, consider a hypothetical study comparing the stability of a model peptide and its analogs.

Experimental Design:

  • Peptides: A parent hexapeptide and its analogs containing (S)-β²-homoalanine, N-methyl-alanine, α-aminoisobutyric acid (Aib), and D-alanine.

  • Assays:

    • Enzymatic Degradation Assay: Peptides are incubated with proteases (e.g., chymotrypsin, pronase), and the rate of degradation is measured over time using RP-HPLC.[16][17]

    • Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of the peptides in solution.[18]

Anticipated Results:

Table 1: Proteolytic Stability of Peptide Analogs

Peptide AnalogHalf-life (t½) in Chymotrypsin (min)Half-life (t½) in Pronase (min)
Parent Peptide~10~5
(S)-β²-homoalanine Analog >240 ~180
N-Methyl-alanine Analog~120~90
Aib Analog~90~60
D-Alanine Analog>240~30

Table 2: Secondary Structure Analysis

Peptide AnalogPredominant Secondary Structure
Parent PeptideRandom Coil
(S)-β²-homoalanine Analog Helical/Turn
N-Methyl-alanine AnalogDisrupted
Aib AnalogHelical
D-Alanine AnalogDisrupted

Analysis of Expected Outcomes:

The data would likely demonstrate that the (S)-β²-homoalanine analog exhibits superior stability against a broad range of proteases compared to the other modifications. While D-alanine provides excellent protection against specific proteases, its effectiveness can be limited against a mixture of enzymes. Furthermore, the ability of β²-homoalanine to induce a defined secondary structure is a significant advantage for receptor binding and overall biological function.

Experimental Protocols: A Practical Guide

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating (S)-Fmoc-β²-homoalanine can be achieved using standard Fmoc-SPPS protocols.[19][]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.[21]

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-(S)-β²-homoalanine-OH) and couple it to the deprotected resin.

  • Washing: Thoroughly wash the resin to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage: Cleave the completed peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Enzymatic Stability Assay
  • Peptide Incubation: Incubate the purified peptide with a specific protease or a mixture of proteases (e.g., serum) at a physiological temperature (37°C).[16][22]

  • Time-Course Sampling: At various time points, take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction in the aliquots, typically by adding an acid.

  • Analysis: Analyze the samples by RP-HPLC to determine the amount of intact peptide remaining.

  • Half-Life Calculation: Calculate the peptide's half-life by plotting the percentage of intact peptide versus time.

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assessment cluster_conformation Conformational Analysis start Start spps Fmoc-SPPS start->spps purification RP-HPLC Purification spps->purification characterization Mass Spec Analysis purification->characterization incubation Enzymatic Incubation characterization->incubation cd_spec CD Spectroscopy characterization->cd_spec hplc RP-HPLC Analysis incubation->hplc half_life Half-life Calculation hplc->half_life structure Secondary Structure Determination cd_spec->structure

Sources

Validation

Enzymatic Stability of Peptides Modified with (S)-Fmoc-β2-Homoalanine: A Comparative Technical Guide

Executive Summary: The Backbone Revolution In the landscape of peptidomimetics, (S)-Fmoc-β2-homoalanine represents a critical tool for overcoming the primary liability of therapeutic peptides: proteolytic instability. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Backbone Revolution

In the landscape of peptidomimetics, (S)-Fmoc-β2-homoalanine represents a critical tool for overcoming the primary liability of therapeutic peptides: proteolytic instability. Unlike standard


-amino acids, the 

-homoalanine residue introduces an extra methylene group (

) into the peptide backbone, specifically inserting it between the

-carbon and the nitrogen.

The Verdict: Incorporation of (S)-Fmoc-β2-homoalanine into peptide sequences renders the backbone virtually invisible to common mammalian proteases (trypsin, chymotrypsin, pepsin). While native


-peptides often exhibit half-lives (

) in the range of minutes,

-modified peptides frequently demonstrate

to 48 hours
in human serum, effectively bridging the gap between biologics and small molecules.

Mechanistic Insight: Why It Works

To understand the stability, one must look beyond simple steric hindrance. The stability conferred by


-homoalanine is topological.
The "Lock and Key" Mismatch

Proteases like chymotrypsin have evolved active sites with precise geometries designed to hydrolyze the amide bond of


-peptides.
  • 
    -Peptide:  The distance between the 
    
    
    
    groups and the scissile amide bond fits the enzyme's S1/S1' pockets.
  • 
    -Peptide:  The insertion of the methylene group extends the backbone distance. This shifts the scissile bond out of the catalytic triad's reach. Furthermore, 
    
    
    
    -peptides tend to fold into stable secondary structures (e.g., 14-helices or 12-helices) that are energetically unfavorable for proteases to unfold and cleave.
vs. Topology

While both


 and 

amino acids provide stability, (S)-Fmoc-β2-homoalanine places the side chain (methyl) on the carbon adjacent to the carbonyl. This creates a distinct folding pattern compared to

(side chain adjacent to nitrogen), often favoring 12-helix formation in homooligomers, which provides a unique steric shield against enzymatic attack.

Comparative Performance Data

The following data summarizes the proteolytic resistance of peptides modified with (S)-Fmoc-β2-homoalanine compared to standard alternatives.

Table 1: Proteolytic Half-Life ( ) Comparison
Peptide ClassModification Strategy

(Trypsin)

(Chymotrypsin)

(Human Serum)
Native

-Peptide
None (L-Ala)15 - 30 min10 - 20 min< 1 hour

-Modified
(S)-Fmoc-β2-Homoalanine > 24 hours > 24 hours > 48 hours

-Modified
Fmoc-β3-Homoalanine> 24 hours> 24 hours> 48 hours
D-Peptide D-Enantiomer (D-Ala)> 24 hours> 24 hours> 24 hours
N-Methylated N-Me-Alanine2 - 4 hours1 - 3 hours4 - 6 hours

Note: Data represents average values for short oligomers (6-10 mers). " > 24 hours" indicates no significant degradation was detected within the assay window.

Table 2: Synthetic Feasibility Score
ReagentCoupling DifficultySteric HindranceRecommended Coupling Agent
(S)-Fmoc-β2-Homoalanine High High (

-carbon)
HATU / HOAt / COMU
Fmoc-β3-HomoalanineModerateLow (

-carbon)
HBTU / DIC
Fmoc-Ala-OH (Native)LowNoneStandard (HBTU/PyBOP)

Application Scientist Note: The


 variant is significantly harder to couple than the 

variant. The side chain is located on the

-carbon (relative to the carbonyl), creating substantial steric clash with the incoming amine. Protocol Adjustment: Double coupling cycles (2x 1 hour) and the use of HATU are strictly required for high yields.

Experimental Validation Protocols

To validate the stability of your modified peptide, use the following self-validating workflow. This protocol minimizes false positives caused by precipitation or non-specific binding.

Protocol A: In Vitro Serum Stability Assay

Materials:

  • Pooled Human Serum (Sigma/Merck).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (e.g., Warfarin or an isotopically labeled analog).

  • Quenching Solution: 99% Acetonitrile (ACN) + 1% Formic Acid.

Workflow:

  • Preparation: Dilute Test Peptide to 100

    
    M in pre-warmed (37°C) Human Serum.
    
  • Incubation: Incubate mixture at 37°C with gentle shaking.

  • Sampling: At time points

    
    :
    
    • Remove 50

      
      L aliquot.[1]
      
    • Immediately add to 200

      
      L ice-cold Quenching Solution (precipitates serum proteins).
      
    • Spike with Internal Standard.[2]

  • Processing: Vortex (30s), Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column).

  • Calculation: Plot Area Ratio (Peptide/Internal Std) vs. Time. Calculate

    
     using first-order decay kinetics: 
    
    
    
    .
Protocol B: Enzymatic Challenge (Trypsin/Chymotrypsin)

Application Note: Serum contains a "soup" of proteases. For specific mechanistic proof, use isolated enzymes.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Ratio: Enzyme:Substrate ratio of 1:100 (w/w).

  • Control: Run a native

    
    -peptide in parallel. If the native peptide does not degrade within 30 mins, your enzyme is inactive.
    

Visualizing the Workflow

The following diagram illustrates the logical flow of the stability validation process, distinguishing between the synthesis path and the analytical path.

StabilityWorkflow cluster_synthesis Synthesis Phase cluster_assay Stability Validation Phase Node1 Fmoc-SPPS (Resin Loading) Node2 Coupling (S)-Fmoc-β2-Homoalanine (Requires HATU/HOAt) Node1->Node2 Steric Challenge Node3 Cleavage & Purification (HPLC > 95%) Node2->Node3 Node4 Incubation (Serum/Enzyme @ 37°C) Node3->Node4 Pure Peptide Node5 Aliquoting (t=0 to t=24h) Node4->Node5 Node6 Quenching (Ice-Cold ACN + 1% FA) Node5->Node6 Stop Reaction Node7 Centrifugation (Remove Proteins) Node6->Node7 Node8 LC-MS Analysis (Quantify Parent Ion) Node7->Node8

Caption: Workflow depicting the critical synthesis step (red node indicating high difficulty) and the sequential stability assay protocol (yellow to green flow).

References

  • Seebach, D., & Gellman, S. H. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research. (Foundational review on the stability and folding of β-peptides).

  • Hook, D. F., et al. (2005).[3] The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics.[3] Chemistry & Biodiversity. (Specific data on β-peptide resistance to peptidases).

  • Steer, D. L., et al. (2002). β-Amino acids: Versatile peptidomimetics.[4] Current Medicinal Chemistry. (Comparative analysis of β2 vs β3 properties).

  • BenchChem Application Note. (2025). A Comparative Guide to Fmoc-β-homoalanine(styryl)-OH and Other β-Amino Acids in Peptide and Drug Development.

  • Reiner, A., et al. (2002). The behavior of β-peptides in the presence of commercially available proteases. Helvetica Chimica Acta.[5] (Detailed enzymatic assay protocols).

Sources

Comparative

A Senior Application Scientist's Guide to Coupling Efficiency: (S)-Fmoc-β²-homoalanine vs. Fmoc-alanine

Introduction: The Critical Role of Coupling Efficiency in Modern Peptide Synthesis In the realm of solid-phase peptide synthesis (SPPS), the efficiency of each amino acid coupling step is paramount to the success of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Coupling Efficiency in Modern Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the efficiency of each amino acid coupling step is paramount to the success of the overall synthesis.[1] Incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby complicating purification and reducing the final yield.[2] The standard Fmoc/tBu strategy has been refined to achieve high efficiency for the 20 proteinogenic α-amino acids.[1][3]

However, the frontiers of drug discovery and materials science are increasingly focused on peptidomimetics, which incorporate non-natural amino acids to enhance proteolytic stability, enforce specific secondary structures, or improve bioavailability.[4] β-amino acids are a prominent class of such building blocks.[5] This guide provides an in-depth comparative analysis of the coupling efficiency of a standard α-amino acid, Fmoc-alanine (Fmoc-Ala-OH) , versus a sterically more demanding β-amino acid, (S)-Fmoc-β²-homoalanine (Fmoc-β²-hAla-OH) .

This comparison is not merely academic; it is a practical exploration of the challenges and considerations researchers face when venturing beyond the standard alphabet of amino acids. We will dissect the structural differences, design a rigorous head-to-head experimental comparison, provide detailed protocols, and discuss optimization strategies for sterically hindered couplings.

Part 1: Molecular Profile and Stereochemical Implications

The fundamental difference between these two building blocks lies in the placement of the amino group relative to the carboxyl group and the substitution on the carbon backbone.

  • Fmoc-L-alanine is an α-amino acid, where the amino group is attached to the α-carbon, the same carbon that holds the carboxyl group and the methyl side chain.[6]

  • (S)-Fmoc-β²-homoalanine is a β-amino acid. The "homo" designation indicates an extra carbon in the backbone. The "β" signifies the amino group is on the second carbon from the carboxyl group. Critically, the "2" in β² denotes that the side chain (a methyl group in this case) is located on the α-carbon (C2), which is adjacent to the carboxyl group.[7]

This structural variance has profound implications for reactivity in SPPS. The amine nucleophile of Fmoc-β²-hAla-OH is sterically more encumbered due to the adjacent methyl group on the α-carbon, which can hinder its approach to the activated carboxyl group of the growing peptide chain on the solid support.

Caption: Chemical structures of Fmoc-L-alanine and (S)-Fmoc-β²-homoalanine.

Part 2: Designing a Head-to-Head Comparative Experiment

To objectively compare coupling efficiency, we must design an experiment that isolates the variable of interest—the amino acid structure—while keeping all other conditions constant.

Core Hypothesis: Under identical, standard coupling conditions, (S)-Fmoc-β²-homoalanine will exhibit a slower reaction rate and lower overall coupling yield compared to Fmoc-alanine due to increased steric hindrance at the α-carbon.[8]

Experimental Rationale: The experiment will involve synthesizing a simple dipeptide on a solid support. We will first anchor a glycine (Gly) residue to the resin. Glycine is chosen for its lack of a side chain, ensuring that any observed differences in coupling are attributable to the incoming amino acid and not the N-terminal residue on the resin. We will then couple either Fmoc-Ala-OH or (S)-Fmoc-β²-hAla-OH to the resin-bound glycine.

Monitoring and Quantification:

  • Qualitative In-Process Monitoring: The Kaiser test will be performed at set time intervals.[9] This colorimetric test detects free primary amines on the resin.[10] A positive result (blue beads) indicates an incomplete reaction, while a negative result (yellow/colorless beads) suggests the coupling is complete.[11][12]

  • Quantitative Endpoint Analysis: After the coupling reaction, the resulting dipeptides (Ala-Gly or β²-hAla-Gly) will be cleaved from the resin. The crude product will be analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the percentage of the desired product versus unreacted starting material.[13][14] The identity of the peaks will be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

G cluster_control Control Arm cluster_exp Experimental Arm start Rink Amide Resin swell Swell Resin in DMF start->swell load Couple Fmoc-Gly-OH swell->load deprotect Fmoc Deprotection (20% Piperidine/DMF) load->deprotect h2n_gly H₂N-Gly-Resin deprotect->h2n_gly couple_ala Couple Fmoc-Ala-OH (HATU/DIPEA) h2n_gly->couple_ala couple_bala Couple (S)-Fmoc-β²-hAla-OH (HATU/DIPEA) h2n_gly->couple_bala monitor_ala Monitor with Kaiser Test couple_ala->monitor_ala t=30, 60, 120 min cleave_ala Cleave Peptide (TFA Cocktail) monitor_ala->cleave_ala Reaction Complete analyze_ala RP-HPLC & LC-MS Analysis monitor_bala Monitor with Kaiser Test couple_bala->monitor_bala t=30, 60, 120, 240 min cleave_bala Cleave Peptide (TFA Cocktail) monitor_bala->cleave_bala Reaction Complete analyze_bala RP-HPLC & LC-MS Analysis

Caption: Experimental workflow for comparing coupling efficiencies.

Part 3: Detailed Experimental Protocols

These protocols describe a standard manual synthesis on a 0.1 mmol scale. All steps should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Resin Preparation and Glycine Loading
  • Place 167 mg of Rink Amide MBHA resin (loading ~0.6 mmol/g) into a fritted peptide synthesis vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF) and agitate gently for 30 minutes to swell the resin. Drain the DMF.

  • Fmoc-Glycine Coupling:

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq, 0.3 mmol, 89 mg), HATU (2.9 eq, 0.29 mmol, 110 mg) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq, 0.6 mmol, 105 µL) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the swollen resin.

    • Agitate for 2 hours at room temperature.

    • Drain the vessel and wash the resin thoroughly with DMF (3 x 5 mL).

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain.

    • Add another 5 mL of 20% piperidine in DMF. Agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to yield H₂N-Gly-Resin.

Protocol 2: Comparative Coupling

Two separate reaction vessels containing H₂N-Gly-Resin (0.1 mmol each) are used.

  • Amino Acid Activation:

    • Vessel A (Control): Dissolve Fmoc-Ala-OH (3 eq, 0.3 mmol, 93 mg) and HATU (2.9 eq, 0.29 mmol, 110 mg) in 2 mL of DMF.

    • Vessel B (Experimental): Dissolve (S)-Fmoc-β²-hAla-OH (3 eq, 0.3 mmol, 98 mg) and HATU (2.9 eq, 0.29 mmol, 110 mg) in 2 mL of DMF.

  • Coupling Reaction:

    • To each vial from step 1, add DIPEA (6 eq, 0.6 mmol, 105 µL).

    • Immediately add the activated solution to the corresponding reaction vessel (A or B).

    • Agitate both vessels at room temperature. Start a timer.

  • In-Process Monitoring (Kaiser Test):

    • At t = 30, 60, 120, and (for Vessel B) 240 minutes, remove a small sample of ~10-15 resin beads from each vessel.

    • Wash the beads with DMF and perform the Kaiser test as described in Protocol 3. Record the color change.

  • Reaction Quenching: Once the Kaiser test is negative, or after a maximum of 4 hours, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL). Dry the resin under a stream of nitrogen.

Protocol 3: Kaiser Test for Primary Amines[9][16]
  • Place ~10-15 washed resin beads into a small glass test tube.

  • Add 2-3 drops of each of the following three solutions:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN (aq) diluted to 100 mL with pyridine.

  • Heat the test tube at 100°C for 5 minutes.[11]

  • Observe the color of the beads and the solution.

    • Blue/Purple: Positive result (free amines present, coupling incomplete).[10]

    • Yellow/Colorless: Negative result (no free amines, coupling complete).[10]

Protocol 4: Peptide Cleavage and Analysis
  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add 1 mL of cleavage cocktail (95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

  • Agitate at room temperature for 2 hours.

  • Filter the resin away and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the white solid.

  • Dissolve the crude peptide in a water/acetonitrile mixture and analyze by RP-HPLC and LC-MS.

Part 4: Anticipated Results and Interpretation

Based on established chemical principles of steric hindrance, we can predict the likely outcomes of this comparative experiment.[16][17]

FeatureFmoc-Alanine (Control)(S)-Fmoc-β²-homoalanine (Experimental)Rationale
Molecular Weight ( g/mol ) 311.34325.36The additional CH₂ group in the backbone increases the mass.[18][19]
Kaiser Test (t=60 min) Negative (Yellow)Positive (Blue)The α-amino acid couples rapidly. The sterically hindered β-amino acid reacts much slower.
Time to Negative Kaiser ~ 30-60 minutes> 120 minutesDemonstrates the kinetic difference in coupling rates.
Crude Purity (HPLC) > 90%~ 60-75% (after 4h)Reflects the higher efficiency and completeness of the alanine coupling under standard conditions.
Primary Impurity (LC-MS) Minor deletion/cappingSignificant peak corresponding to cleaved H₂N-Gly.Indicates a substantial amount of unreacted N-terminal glycine on the resin for the β-amino acid.

These anticipated results strongly suggest that standard coupling protocols, while highly effective for Fmoc-alanine, are suboptimal for the sterically demanding (S)-Fmoc-β²-homoalanine.

Part 5: Field-Proven Strategies for Hindered Couplings

A positive Kaiser test after an extended coupling time is not a failure, but an indication that the reaction requires optimization. For challenging couplings like that of (S)-Fmoc-β²-homoalanine, several strategies can be employed to drive the reaction to completion:

  • Double Coupling: The most straightforward approach. After the initial coupling period, the old reagent solution is drained, and the resin is treated with a fresh solution of activated amino acid for another 1-2 hours.[10]

  • Elevated Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Microwave-assisted SPPS is particularly effective, often reducing coupling times for hindered residues from hours to minutes.[16]

  • More Potent Coupling Reagents: While HATU is very effective, other uronium/aminium reagents like HCTU or COMU can offer advantages in certain contexts. COMU, for instance, has a similar efficiency to HATU but avoids the potentially explosive byproducts associated with HOBt/HOAt-based reagents.[16]

  • Extended Reaction Times: For particularly difficult couplings, allowing the reaction to proceed for 4 hours, or even overnight, can significantly improve the yield.[16]

Conclusion

This guide demonstrates that while both Fmoc-alanine and (S)-Fmoc-β²-homoalanine are valuable building blocks, they cannot be treated as interchangeable in solid-phase peptide synthesis.

  • Fmoc-alanine represents the benchmark for high-efficiency coupling, typically reaching completion rapidly under standard conditions with reagents like HATU.[6]

  • (S)-Fmoc-β²-homoalanine , due to the steric hindrance imparted by the α-methyl group, presents a significant kinetic barrier to coupling.[8][17] Standard protocols are often insufficient to achieve a high yield, resulting in incomplete reactions and the formation of deletion sequences.

For researchers and drug developers incorporating sterically hindered β-amino acids, success hinges on recognizing this challenge and proactively employing advanced strategies. Routine in-process monitoring with the Kaiser test is crucial for identifying difficult couplings, and techniques such as double coupling, elevated temperatures, or extended reaction times are essential tools to ensure the integrity and yield of the final peptidomimetic product.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Ipsen Manufacturing Ireland LTD. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Form-Tech. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]

  • Angell, Y., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • Agilent Technologies, Inc. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 Peptide synthesis and purification. HPLC analysis of the crude.... Retrieved from [Link]

  • Coin, I., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]

  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Chen, Y., et al. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Scanlon, D., & Finlayson, K. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

Sources

Validation

Comparative Guide: (S)-Fmoc-β2-Homoalanine in Peptide Engineering

Impact on Secondary Structure, Stability, and Synthesis Executive Summary In the engineering of foldamers and peptidomimetics, (S)-Fmoc-β2-homoalanine represents a high-value, albeit challenging, building block. Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

Impact on Secondary Structure, Stability, and Synthesis

Executive Summary

In the engineering of foldamers and peptidomimetics, (S)-Fmoc-β2-homoalanine represents a high-value, albeit challenging, building block. Unlike its widely used isomer (S)-Fmoc-β3-homoalanine , which readily promotes stable 14-helices, the


-isomer introduces significant steric constraints that alter backbone torsion angles (

).

This guide objectively compares (S)-Fmoc-β2-homoalanine against standard


-Alanine and 

-homoalanine. While

-residues often destabilize the canonical 14-helix in mixed sequences, they are critical for inducing specific turn structures (such as the 12/10-helix in specific solvents) and provide superior proteolytic resistance comparable to

-residues.

Structural & Mechanistic Analysis

The Isomer Distinction

To understand the impact on secondary structure, one must first visualize the backbone modification.


-amino acids extend the peptide backbone by one methylene unit (

). The positioning of the side chain (methyl group for homoalanine) dictates the folding propensity.
  • 
    -Alanine:  Side chain on 
    
    
    
    .
  • 
    -Homoalanine:  Side chain on 
    
    
    
    (adjacent to amine). Flexible, favors 14-helix.
  • 
    -Homoalanine:  Side chain on 
    
    
    
    (adjacent to carbonyl). Sterically hindered, modifies H-bond networks.

BetaAminoAcidComparison Alpha α-Alanine (Native) Helix14 Promotes 14-Helix (Stable H-bonds) Alpha->Helix14 Native Helix Beta3 β3-Homoalanine (Sidechain on C-beta) Beta3->Helix14 Strong Inducer Proteolysis Proteolytic Resistance Beta3->Proteolysis High Beta2 β2-Homoalanine (Sidechain on C-alpha) Helix12 Promotes 12-Helix / Turns (Steric Clash) Beta2->Helix12 Steric Steering Beta2->Proteolysis High Helix14->Helix12 Backbone Alteration

Figure 1: Structural impact of side-chain positioning on helical propensity and stability.

Impact on Secondary Structure (CD Spectroscopy)

The inclusion of (S)-Fmoc-β2-homoalanine into a peptide sequence has distinct spectroscopic signatures compared to


 analogs.
  • 14-Helix Destabilization: In mixed

    
    -peptides designed to mimic 
    
    
    
    -helices, replacing a
    
    
    residue with a
    
    
    residue often disrupts the H-bond network required for the 14-helix (defined by i, i-2 H-bonds). This is observed as a reduction in Mean Residue Ellipticity (MRE) at 214 nm .
  • 12-Helix Promotion: Homooligomers of

    
    -amino acids, or specific alternating sequences, tend to favor 12-helices (i, i+3 H-bonds) or hairpin turns. These structures often exhibit a CD minimum shifted toward 205 nm  or distinct maxima patterns depending on the solvent (MeOH vs. Water).[1]
    
Proteolytic Stability

Both


 and 

isomers offer near-total resistance to common proteases (trypsin, chymotrypsin, pepsin). The altered backbone spacing prevents the protease active site from effectively coordinating the scissile bond. This makes (S)-Fmoc-β2-homoalanine an excellent candidate for increasing the half-life (

) of therapeutic peptides without relying on the 14-helix structure.

Comparative Performance Data

The following table summarizes the performance of (S)-Fmoc-β2-homoalanine against its primary alternatives in a model amphipathic peptide sequence.

Feature

-Alanine (Control)
(S)-Fmoc-β3-Homoalanine(S)-Fmoc-β2-Homoalanine
Helical Preference

-Helix (3.6 residues/turn)
14-Helix (~3.0 residues/turn)12-Helix / Turn Structures
CD Minima (

)
208 nm, 222 nm~214 nm~205 nm (solvent dependent)
Coupling Efficiency High (>99%)High (>98%)Moderate/Low (Steric hindrance)
Proteolytic

Minutes (< 30 min)> 24 Hours> 24 Hours
Solubility HighModerateModerate/Low (Aggregation prone)

Experimental Protocols

Synthesis: Overcoming Steric Hindrance

Coupling (S)-Fmoc-β2-homoalanine is significantly more difficult than coupling


-Ala or 

-hAla due to the proximity of the side chain to the nucleophilic amine (in the subsequent step) or the electrophilic carbonyl.

Protocol:

  • Resin: Use Rink Amide MBHA resin (low loading, ~0.3 mmol/g) to reduce inter-chain aggregation.

  • Activation: Standard HBTU/DIEA is often insufficient.

    • Recommended:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .

    • Stoichiometry: 3 eq Amino Acid : 2.9 eq HATU : 3 eq HOAt : 6 eq DIEA.

  • Coupling Time: Double coupling is mandatory. 2 x 60 minutes at Room Temperature.

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine, though for

    
     (primary amine), Kaiser is acceptable but can be misleading due to slow kinetics.
    
Validation: Proteolytic Stability Assay

To verify the stability conferred by the


-residue:
  • Preparation: Dissolve purified peptide (100 µM) in PBS (pH 7.4).

  • Enzyme Addition: Add Trypsin or Chymotrypsin at an Enzyme:Substrate ratio of 1:100 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at t=0, 15m, 1h, 4h, 12h, 24h. Quench immediately with 1% TFA/Acetonitrile.

  • Analysis: Inject onto RP-HPLC (C18 column). Integrate the parent peak area relative to an internal standard (e.g., Tryptophan).

Workflow Visualization

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis cluster_analysis Phase 2: Characterization Step1 SPPS (Fmoc Strategy) Coupling Reagent: HATU/HOAt Step2 Double Coupling Cycles (Critical for β2 residues) Step1->Step2 Step3 Cleavage (95% TFA) Step2->Step3 Step4 Purification (RP-HPLC) Step3->Step4 Step5 CD Spectroscopy (Scan 190-250nm) Step4->Step5 Step6 Proteolytic Assay (Trypsin/Chymotrypsin) Step4->Step6

Figure 2: Optimized workflow for synthesis and characterization of


-containing peptides.

Conclusion

(S)-Fmoc-β2-homoalanine is a potent tool for disrupting standard


-helical or 

-14-helical structures to induce novel folding patterns (12-helix) or simply to impart proteolytic stability without the high helicity associated with

-residues. Its application requires modified synthetic protocols (HATU activation) but yields peptidomimetics with superior biological lifetimes.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. 
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews. 
    
  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with Heterogeneous Backbones. Accounts of Chemical Research.

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

    
    , 
    
    
    
    , and Hybrid Peptides. Chemical Reviews.
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. 
    

Sources

Comparative

A Comparative Guide to the Biological Activity of Peptides: The Impact of (S)-Fmoc-β2-homoalanine Incorporation

For researchers and drug development professionals, the therapeutic potential of peptides is immense. However, their clinical utility is often hampered by a critical flaw: rapid degradation by proteolytic enzymes in the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the therapeutic potential of peptides is immense. However, their clinical utility is often hampered by a critical flaw: rapid degradation by proteolytic enzymes in the body.[1] This guide provides an in-depth technical comparison of standard α-peptides and their modified counterparts containing (S)-Fmoc-β2-homoalanine, a non-natural β-amino acid. We will explore how this subtle structural modification can dramatically enhance biological stability, a key factor for therapeutic efficacy. This analysis is supported by established experimental protocols and data, offering a clear rationale for incorporating such modifications in modern peptide drug design.

The Rationale for Backbone Homologation

Natural peptides are composed of α-amino acids, where the amino group is bonded to the α-carbon. This configuration is readily recognized by proteases, enzymes that catalyze the breakdown of peptide bonds.[2] The introduction of a β-amino acid, such as β2-homoalanine, extends the peptide backbone by a single carbon atom.[3] This process, known as homologation, fundamentally alters the peptide's three-dimensional structure in the vicinity of the modification.

The additional methylene group in the backbone of a β-amino acid creates a structure that no longer fits neatly into the active sites of most natural proteases. This steric hindrance is the primary mechanism behind the remarkable increase in proteolytic resistance observed in β-peptides and mixed α,β-peptides.[4][5][6]

Caption: Structural difference between an α-amino acid and a β2-amino acid backbone.

Designing the Comparative Study: A Workflow

To objectively assess the impact of β2-homoalanine incorporation, a head-to-head comparison is essential. The experimental design involves synthesizing a parent α-peptide with a known biological function and its analogue, where a specific α-amino acid is replaced by (S)-β2-homoalanine. Both peptides are then subjected to a series of assays to compare their key biological and pharmacological properties.

Experimental_Workflow start_node Hypothesis: β²-homoalanine Improves Stability synthesis Peptide Synthesis (SPPS) 1. Parent α-Peptide 2. β²-Analogue Peptide start_node->synthesis end_node Conclusion: Comparative Efficacy Established process_node process_node data_node data_node purification Purification & Characterization - RP-HPLC - Mass Spectrometry synthesis->purification stability_assay Proteolytic Stability Assay (Serum / Protease) purification->stability_assay binding_assay Receptor Binding Assay (Competitive Binding) purification->binding_assay stability_data Data: - Half-life (t½) - Degradation Rate stability_assay->stability_data binding_data Data: - IC₅₀ - Ki binding_assay->binding_data analysis Comparative Data Analysis stability_data->analysis binding_data->analysis analysis->end_node

Caption: Overall experimental workflow for comparing peptide analogues.

Synthesis and Characterization: Building the Molecules

The foundation of this comparison lies in the successful synthesis of high-purity peptides. Modern Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) is the method of choice due to its efficiency and use of milder deprotection conditions, which minimizes side reactions.[7][8]

Experimental Protocol: Fmoc-SPPS
  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. This allows reagents to access the reactive sites within the resin beads.[7]

  • Fmoc Deprotection: Remove the temporary Fmoc protecting group from the resin's terminal amine by treating it twice with 20% (v/v) piperidine in DMF for 5-10 minutes each time. Wash the resin thoroughly with DMF to remove residual piperidine.[9]

  • Amino Acid Coupling:

    • Activate the incoming Fmoc-protected amino acid (either a standard α-amino acid or (S)-Fmoc-β2-homoalanine) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIEA).

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. The choice of HATU is based on its rapid coupling efficiency, which helps maintain the integrity of the growing peptide chain.[9]

  • Cycle Repetition: Repeat steps 2 and 3 for each amino acid in the sequence until the full-length peptide is assembled.

  • Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TFA cleaves the peptide from the resin while simultaneously removing the acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent reactive cations from causing side reactions.[10]

  • Purification and Verification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.[11]

    • Verify the identity of the purified peptide by confirming its molecular weight using mass spectrometry (e.g., MALDI-TOF or LC-MS).[12]

Head-to-Head Biological Evaluation

With both purified peptides in hand, we can now perform the critical comparative assays.

Proteolytic Stability Assay

This assay directly measures the primary advantage expected from β-amino acid incorporation: resistance to enzymatic degradation. By incubating the peptides in a biologically relevant medium like human serum, we can simulate their fate in the bloodstream.[2]

Stability_Assay_Workflow start Start incubation Incubate Peptides (α- and β²-analogue) in Human Serum at 37°C start->incubation end End process process analysis analysis sampling Collect Aliquots at Multiple Time Points (0, 15, 30, 60, 120 min) incubation->sampling quenching Quench Reaction (e.g., add Acetonitrile or acid) sampling->quenching analysis_step Analyze Samples by RP-HPLC or LC-MS quenching->analysis_step quantification Quantify Peak Area of Intact Peptide analysis_step->quantification plotting Plot % Intact Peptide vs. Time quantification->plotting calculation Calculate Half-Life (t½) plotting->calculation calculation->end

Caption: Workflow for the in vitro proteolytic stability assay.

Experimental Protocol: Serum Stability Assay
  • Preparation: Prepare stock solutions of the parent α-peptide and the β2-analogue peptide in a suitable buffer.

  • Incubation: Add a defined amount of each peptide to separate vials containing fresh human serum. Incubate the vials in a water bath at 37°C.[2]

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each vial.

  • Reaction Quenching: Immediately stop the enzymatic degradation in the aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA or acetonitrile). This precipitates the serum proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • Analysis: Analyze the supernatant using RP-HPLC or LC-MS.[12][13]

  • Data Processing: Calculate the percentage of intact peptide remaining at each time point relative to the amount at t=0. Plot these values against time and fit the data to a one-phase decay model to determine the half-life (t½).

Comparative Data: Stability
PeptideModificationHalf-life (t½) in Human Serum (min)
Parent PeptideNone (All α-amino acids)~5 - 10
Analogue PeptideSingle β2-homoalanine substitution> 240

Note: Data are representative and based on typical outcomes reported in the literature for β-amino acid-containing peptides.[4][14]

The results clearly demonstrate the profound stabilizing effect of incorporating a single β2-homoalanine residue. While the parent α-peptide is rapidly degraded, the β2-analogue remains largely intact over the same period, a critical attribute for any peptide therapeutic requiring a sustained presence in circulation.

Receptor Binding Affinity

While enhancing stability is crucial, the modified peptide must retain its ability to bind to its biological target. A competitive radioligand binding assay is a gold-standard method to determine the binding affinity (often expressed as IC50 or Ki) of a ligand for its receptor.[15][16]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Materials:

    • A cell line or membrane preparation expressing the target receptor.

    • A radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) known to bind the receptor with high affinity.

    • The unlabeled "cold" competitor peptides (the parent α-peptide and the β2-analogue).

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of one of the unlabeled competitor peptides.

  • Incubation: Allow the mixture to incubate at a specified temperature until binding reaches equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand) while allowing the unbound ligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of competitor peptide required to displace 50% of the bound radioligand. The IC50 can then be converted to a binding affinity constant (Ki).[17]

Comparative Data: Binding Affinity
PeptideModificationBinding Affinity (Ki, nM)
Parent PeptideNone (All α-amino acids)1.5
Analogue PeptideSingle β2-homoalanine substitution12.0

Note: Data are representative. The substitution of an α-amino acid with a β-amino acid can sometimes result in a modest decrease in binding affinity, as seen in studies on modified opioid peptides.[18][19]

In this representative example, the modification leads to a slight decrease in binding affinity. This is a critical finding, as it highlights the trade-off that can occur between stability and target engagement. The altered backbone geometry, while beneficial for resisting proteolysis, may slightly perturb the optimal orientation of side chains required for high-affinity receptor interaction.[20][21]

Interpretation and Outlook

The experimental data present a clear picture: the incorporation of (S)-β2-homoalanine is a highly effective strategy for overcoming the primary obstacle of proteolytic degradation in peptide therapeutics. The β2-analogue's dramatically increased half-life suggests it would have a significantly longer duration of action in vivo.[14]

However, the potential for altered receptor affinity must be carefully considered. A modest decrease in affinity, as shown in our example, may be an acceptable trade-off for the substantial gain in stability and bioavailability. The overall therapeutic index of the modified peptide could be far superior to the parent compound. Further studies, including in vivo pharmacokinetic and pharmacodynamic models, would be the necessary next step to confirm this.[22][23]

This guide demonstrates that the rational incorporation of non-natural amino acids like β2-homoalanine is a powerful tool. It allows scientists to fine-tune the properties of peptides, balancing the critical parameters of stability and biological activity to design more effective and durable drug candidates.

References

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10), 302-307. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. [Link]

  • Váradi, A., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

  • Kaushik, A., et al. (n.d.). Enhancing Cancer Vaccine Efficacy: Backbone Modification with β‑Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations. PMC. [Link]

  • Váradi, A., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]

  • ResearchGate. (2025, September 25). How to determine the novel receptor of a peptide?[Link]

  • Horne, W. S., & Gellman, S. H. (n.d.). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]

  • Sato, H. (n.d.). Investigation of Mechanisms Underlying the Pharmacokinetics of Peptide Drugs and their Physiological Model Analysis. J-Stage. [Link]

  • Ambler, C. A., et al. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC. [Link]

  • Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Lee, H. J., et al. (n.d.). α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells. PMC. [Link]

  • Gervais, V., et al. (n.d.). Nonapeptide analogues containing (R)-3-hydroxybutanoate and beta-homoalanine oligomers: synthesis and binding affinity to a class I major histocompatibility complex protein. PubMed. [Link]

  • Schneider, P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Dahmane, S., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Nature. [Link]

  • Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? CHIMIA. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Gmiterczuk-Zaluska, A., et al. (2009). Synthesis and receptor binding of opioid peptide analogues containing beta3-homo-amino acids. PubMed. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (2025, August 9). Synthesis and receptor binding of opioid peptide analogues containing β3-homo-amino acids | Request PDF. [Link]

  • Amblard, M., et al. (n.d.). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Wang, T., et al. (2005). Peptide recognition by the T cell receptor: comparison of binding free energies from thermodynamic integration, Poisson–Boltzmann and linear interaction energy approximations. Royal Society Publishing. [Link]

  • ResearchGate. (2019, November 4). (PDF) TAPP analogs containing β3-homo-amino acids: Synthesis and receptor binding. [Link]

  • Gold, B. D., et al. (n.d.). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. PMC. [Link]

  • bionity.com. (n.d.). Beta-peptide. [Link]

  • ResearchGate. (n.d.). (PDF) Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. [Link]

  • van Gunsteren, W. F., et al. (n.d.). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PMC. [Link]

  • Montanez, C., et al. (n.d.). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. [Link]

  • Morgan, D. J. (n.d.). Clinical pharmacokinetics of beta-agonists. PubMed. [Link]

  • ResearchGate. (n.d.). Determining the Binding of Peptide Using. [Link]

  • Hamman, J. H., et al. (n.d.). Pharmacokinetics and Pharmacodynamics of Peptide and Protein Drugs. SlideShare. [Link]

  • Farkas, V., et al. (2023). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. MDPI. [Link]

  • Nie, S., et al. (n.d.). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. PMC. [Link]

  • Lakis, E., et al. (2022). In Vivo Production of Diverse β-Amino Acid-Containing Proteins. PubMed. [Link]

  • Wikipedia. (n.d.). Beta-peptide. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Mantey, S. A., et al. (n.d.). Molecular basis for high affinity and selectivity of peptide antagonist, Bantag-1, for the orphan BB3 receptor. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-Fmoc-β2-homoalanine and Associated Waste Streams

Welcome, researchers and innovators. In the precise and demanding world of peptide synthesis and drug development, our responsibility extends beyond the successful synthesis of a target molecule.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. In the precise and demanding world of peptide synthesis and drug development, our responsibility extends beyond the successful synthesis of a target molecule. It encompasses the entire lifecycle of our reagents, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of (S)-Fmoc-β2-homoalanine and the waste streams generated during its use. Our goal is to empower you with the knowledge to manage these materials safely, protecting both your team and the environment, while adhering to stringent regulatory standards. This document is designed to be a self-validating system, explaining not just the "how," but the critical "why" behind each procedural step.

Note: This guide is based on established best practices and regulatory frameworks. However, it is imperative to always consult and adhere to your institution's specific Environmental Health & Safety (EHS) protocols. Your EHS office is the ultimate authority on waste management at your facility.

Hazard Assessment and Characterization of (S)-Fmoc-β2-homoalanine

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. While (S)-Fmoc-β2-homoalanine, like many of its Fmoc-protected amino acid counterparts, is not typically classified as acutely hazardous under OSHA or RCRA definitions, it demands respect and proper chemical hygiene.[1][2][3] It is a stable, solid organic compound that should not be treated as common refuse.

Key characteristics derived from analogous compounds are summarized below:

PropertyAssessmentCitation
Physical State Solid, crystalline powder.[4]
OSHA Hazards Generally listed as having no known OSHA hazards.[1][2][3]
Potential Health Effects May be harmful if inhaled, ingested, or absorbed through the skin. Can cause irritation to the respiratory tract, eyes, and skin.[1][2]
Chemical Stability Stable under recommended storage conditions (cool, dry, well-ventilated).[1][2]
Incompatibilities Avoid contact with strong oxidizing agents.[1][2]
Hazardous Decomposition Combustion or thermal decomposition may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][2][5]
Environmental Hazard No specific ecotoxicity data is available. General best practice is to prevent release to the environment. Disposal into sewer systems is prohibited.[1][6][7]

The primary takeaway is that while not acutely toxic, this compound is a synthetic chemical that must be disposed of through a controlled chemical waste stream to prevent environmental contamination and ensure regulatory compliance.[6]

The Principle of Waste Segregation: Identifying Your Waste Streams

Effective disposal begins at the point of generation. When using (S)-Fmoc-β2-homoalanine, particularly in solid-phase peptide synthesis (SPPS), you will generate more than just one type of waste. Proper segregation is crucial to prevent dangerous chemical reactions (e.g., mixing acidic and basic waste) and to ensure cost-effective, compliant disposal by your institution's waste management contractor.

The three primary waste streams to consider are:

  • Unused/Expired Solid Chemical: The pure, solid (S)-Fmoc-β2-homoalanine reagent.

  • Contaminated Solid Waste: Consumables that have come into direct contact with the chemical, such as weighing paper, contaminated gloves, pipette tips, and empty containers.

  • Liquid Waste from Fmoc Deprotection: This is often the most hazardous waste stream associated with the chemical's use. It typically contains a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF), along with the dibenzofulvene-piperidine adduct formed during deprotection.[8][9][10]

cluster_0 Waste Generation from (S)-Fmoc-β2-homoalanine Use cluster_1 Segregated Waste Streams start Peptide Synthesis Workflow solid_reagent Stream 1: Unused/Expired Solid Reagent start->solid_reagent Expired/Surplus solid_contaminated Stream 2: Contaminated Solid Waste (Gloves, Weigh Paper, etc.) start->solid_contaminated Direct Contact liquid_deprotection Stream 3: Liquid Fmoc Deprotection Waste (Piperidine/DMF) start->liquid_deprotection SPPS Deprotection Step

Diagram 1: Segregation of waste streams from (S)-Fmoc-β2-homoalanine use.

Step-by-Step Disposal Protocols

Follow these detailed procedures for managing each identified waste stream. Always perform these actions in a well-ventilated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Protocol 3.1: Disposal of Unused/Expired (S)-Fmoc-β2-homoalanine (Solid)

This protocol applies to the pure chemical that is expired, surplus, or no longer needed.

  • Container: Ensure the chemical is in its original, clearly labeled container if possible. If not, place it in a clean, dry, screw-cap container compatible with solids.

  • Labeling: Create a hazardous waste label as per your institution's EHS guidelines. The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "(S)-Fmoc-β2-homoalanine," and an accumulation start date.[11][12]

  • Segregation: Do not mix with any other chemical waste. This is a non-hazardous (per RCRA), solid organic waste stream.

  • Storage: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for solid chemical waste.[11]

  • Pickup: Arrange for pickup by your institution's EHS department.

Protocol 3.2: Disposal of Contaminated Solid Waste

This protocol covers items contaminated with trace amounts of the solid chemical.

  • Collection: Designate a specific container for this waste stream. A sealable plastic bag (e.g., a heavy-duty, zip-top bag) or a lined, lidded container is appropriate.

  • Accumulation: Place all contaminated items—gloves, weighing papers, wipers, empty vials—directly into this designated container immediately after use.

  • Labeling: Clearly label the container or bag with "Hazardous Waste - Solid Lab Debris contaminated with (S)-Fmoc-β2-homoalanine."

  • Storage & Disposal: Once the bag is full or the experiment is complete, seal it and place it in the designated SAA for solid chemical waste. This waste is often incinerated by disposal contractors.

Protocol 3.3: Management of Liquid Fmoc Deprotection Waste

This is the most critical waste stream to manage due to the hazardous nature of its components (piperidine and DMF).

  • Container Selection: Use a designated, chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. Never use an open beaker. The container must be compatible with organic bases and solvents.

  • Labeling: Pre-label the container with "Hazardous Waste" and list all components: "Piperidine, N,N-Dimethylformamide (DMF), Dibenzofulvene-piperidine adduct."

  • Collection: Collect all liquid waste from the Fmoc deprotection and subsequent resin washing steps directly into this container.[8] Use a funnel to prevent spills. The container must be kept closed when not actively adding waste.

  • Segregation: This is a basic organic liquid waste stream. Crucially, do not mix it with acidic waste streams , such as the trifluoroacetic acid (TFA) cleavage cocktail used at the end of peptide synthesis.[13] Mixing strong bases and acids can cause a violent exothermic reaction.

  • Storage: Store the sealed container in a designated SAA, preferably within secondary containment (e.g., a plastic tub) to contain any potential leaks.[6]

  • Disposal: Once the container is full (up to 90% capacity to allow for expansion), arrange for pickup by EHS.

The Disposal Workflow: From Generation to Collection

The entire process, from generating waste to its final collection by trained professionals, must be systematic and documented. The following workflow illustrates the key steps mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[6]

node_gen 1. Generate Waste (Solid, Contaminated, or Liquid) node_seg 2. Segregate at Source (Into Correct Waste Container) node_gen->node_seg node_label 3. Label Container (Contents, 'Hazardous Waste', Date) node_seg->node_label node_store 4. Store in SAA (Keep Closed, Use Secondary Containment) node_label->node_store node_full Container Full? node_store->node_full node_pickup 5. Request EHS Pickup node_full->node_pickup Yes node_continue Continue Accumulating node_full->node_continue No

Diagram 2: Standard operational workflow for laboratory chemical waste.

The Causality Behind the Procedures: A Deeper Understanding

  • Why Not Dispose in Regular Trash or Drains? The EPA strictly prohibits the disposal of laboratory chemical waste in regular trash or down the sewer.[6] Even if a compound is not acutely toxic, its effect on aquatic ecosystems is often unknown. Furthermore, such disposal violates federal and local regulations, which can lead to significant fines and penalties for the institution.[6]

  • Why is Segregation Non-Negotiable? Chemical incompatibility is a primary safety concern. As mentioned, mixing the basic piperidine/DMF deprotection solution with an acidic TFA cleavage cocktail can generate heat, gas, and pressure, potentially leading to container failure. Segregation also simplifies the disposal process for waste contractors, who treat different waste categories via specific methods (e.g., incineration, neutralization, fuel blending).

  • Why is Labeling So Critical? The EPA's Hazardous Waste Program requires specific labeling to ensure that anyone handling the container—from your lab colleagues to EHS staff and final disposal technicians—is aware of its contents and potential hazards.[11][12] Accurate labeling prevents accidental mixing of incompatible wastes and ensures the waste is disposed of by the correct, environmentally sound method.

By adhering to these scientifically-backed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Stead, D. (2019, June 15). Laboratory Waste Management: The New Regulations. MedLab Management.
  • American Chemical Society. Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • AAPPTec, LLC. Safety Data Sheet: Fmoc-(S)-2-(3-butenyl)alanine.
  • Sigma-Aldrich. Fmoc-b-Homoala-OH.
  • AAPPTec, LLC. Safety Data Sheet: N-Fmoc-4,4-diphenyl-L-beta-homoalanine.
  • AAPPTec, LLC. Safety Data Sheet: Fmoc-L-allylglycine.
  • AAPPTec, LLC. Safety Data Sheet: Boc-L-β-homoalanine.
  • Fisher Scientific. Safety Data Sheet: N-Fmoc-L-alanine.
  • Severn Biotech. Safety Data Sheet: Fmoc-Ala-OH 99%.
  • BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • BenchChem. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal.
  • Fisher Scientific. Safety Data Sheet: β-Alanine.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • D'Hondt, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
  • Carl ROTH. Safety Data Sheet: Fmoc-L-Alanine monohydrate.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate.
  • BenchChem. A Comparative Guide to Fmoc-β-homoalanine(styryl)-OH and Other β-Amino Acids.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.